Mca-YVADAP-Lys(Dnp)-OH
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKHBNLWUCNOC-XUFBPUFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H64N10O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mca-YVADAP-Lys(Dnp)-OH: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive and specific fluorogenic substrate utilized in the detection and quantification of the enzymatic activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This peptide-based substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide backbone, the Mca fluorophore and the Dnp quencher are separated, leading to a measurable increase in fluorescence intensity. This guide provides an in-depth overview of the core properties, experimental protocols, and relevant signaling pathways associated with this compound.
Core Properties and Mechanism of Action
This compound is a synthetic peptide with the amino acid sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys. The N-terminus is modified with a fluorescent Mca group, and the epsilon-amino group of the C-terminal lysine residue is attached to a Dnp quenching group.
Mechanism of Action: The substrate is designed to be specifically recognized and cleaved by caspase-1 and ACE2.[1][2]
-
Caspase-1 Cleavage: Caspase-1, a key mediator of inflammation and apoptosis, recognizes and cleaves the peptide bond C-terminal to the aspartic acid (Asp) residue within the YVAD sequence.[1]
-
ACE2 Cleavage: ACE2, a carboxypeptidase involved in the renin-angiotensin system and the cellular receptor for SARS-CoV-2, cleaves the peptide bond between the proline (Pro) and lysine (Lys) residues.
This enzymatic cleavage separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process and resulting in a significant increase in fluorescence emission. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | |
| Molecular Weight | 1145.1 g/mol | [3] |
| Excitation Wavelength | ~325-328 nm | [2] |
| Emission Wavelength | ~392-420 nm | [2] |
| Purity | ≥95% (as determined by HPLC) | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |
Note: Specific kinetic parameters (Km and kcat) for this compound with caspase-1 and ACE2 are not consistently reported across commercial suppliers. Researchers are advised to determine these values empirically for their specific assay conditions.
Experimental Protocols
Caspase-1 Activity Assay
This protocol provides a general framework for measuring caspase-1 activity in cell lysates or purified enzyme preparations.
Materials:
-
This compound substrate
-
Recombinant or purified caspase-1 (positive control)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (negative control)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein) and 50 µL of assay buffer.
-
Positive Control: 50 µL of assay buffer containing a known amount of active caspase-1.
-
Negative Control: 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor for 30 minutes at 37°C.
-
Blank: 100 µL of assay buffer.
-
-
-
Reaction Initiation and Measurement:
-
Add this compound to each well to a final concentration of 10-50 µM.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm.
-
Take readings every 1-2 minutes for at least 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence intensity per minute).
-
The specific activity of caspase-1 can be determined by comparing the rate of the sample to a standard curve generated with a known concentration of the Mca fluorophore.
-
ACE2 Activity Assay
This protocol outlines a method for determining ACE2 activity.
Materials:
-
This compound substrate
-
Recombinant human ACE2 (positive control)
-
ACE2 inhibitor (e.g., MLN-4760) (negative control)
-
Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)[4]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Prepare samples (e.g., cell lysates, tissue homogenates, or purified enzyme) in assay buffer.
-
Determine the protein concentration of the samples.
-
-
Assay Setup:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of sample and 50 µL of assay buffer.
-
Positive Control: 50 µL of assay buffer containing a known amount of active ACE2.
-
Negative Control: 50 µL of sample pre-incubated with an ACE2 inhibitor for 30 minutes at 37°C.
-
Blank: 100 µL of assay buffer.
-
-
-
Reaction Initiation and Measurement:
-
Add this compound to each well to a final concentration of 10-50 µM.
-
Incubate the plate at 37°C and measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm at various time points (e.g., every 5-10 minutes for 1-2 hours).
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Quantify ACE2 activity by comparing the sample's reaction rate to that of a standard curve generated with a known amount of the free Mca fluorophore.
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Signaling Pathways and Experimental Workflows
Caspase-1 Activation in the Inflammasome Pathway
Caspase-1 is a central component of the inflammasome, a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines IL-1β and IL-18, as well as gasdermin D, inducing pyroptosis, a pro-inflammatory form of programmed cell death.
Caption: Caspase-1 activation within the inflammasome complex.
FRET-Based Enzyme Activity Assay Workflow
The following diagram illustrates the general workflow for a FRET-based enzymatic assay using this compound.
Caption: General workflow for a FRET-based enzyme activity assay.
Logical Relationship of FRET Mechanism
This diagram illustrates the principle of FRET and its disruption upon enzymatic cleavage.
Caption: Logical diagram of the FRET mechanism for this compound.
Conclusion
This compound is a valuable tool for researchers studying the enzymatic activities of caspase-1 and ACE2. Its FRET-based mechanism allows for sensitive and continuous monitoring of enzyme kinetics. The provided protocols and diagrams serve as a comprehensive guide for the effective utilization of this substrate in various research and drug development applications. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results.
References
An In-Depth Technical Guide to the Mechanism and Application of Mca-YVADAP-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH, detailing its mechanism of action, its dual specificity for caspase-1 and angiotensin-converting enzyme 2 (ACE2), and its application in quantitative enzyme activity assays. This document includes detailed experimental protocols, a summary of quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows to support researchers in the fields of apoptosis, inflammation, and cardiovascular research.
Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
This compound is a synthetic peptide substrate designed to quantify the proteolytic activity of specific enzymes through a process known as Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro, is flanked by a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quencher molecule, 2,4-Dinitrophenyl (Dnp), attached to a lysine residue at the C-terminus.
In its intact state, the close proximity of the Mca and Dnp moieties allows for efficient FRET to occur. When the Mca fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp quencher non-radiatively. This energy transfer prevents the Mca group from emitting a photon, resulting in a low fluorescence signal.
Upon enzymatic cleavage of the peptide backbone at a specific recognition site between the Mca and Dnp, the fluorophore and quencher are separated. This separation disrupts FRET, and the Mca molecule, upon excitation, can now release its energy as a fluorescent signal. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity.
Dual Substrate Specificity
This compound is recognized and cleaved by at least two distinct proteases, caspase-1 and angiotensin-converting enzyme 2 (ACE2), at different positions within the peptide sequence.
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Caspase-1: This cysteine protease, a key mediator of inflammation and apoptosis, recognizes the tetrapeptide sequence YVAD and cleaves the peptide bond C-terminal to the aspartic acid (Asp) residue.
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ACE2: This zinc metalloprotease, a central regulator of the renin-angiotensin system, exhibits carboxypeptidase activity and cleaves the peptide bond between the proline (Pro) and lysine (Lys) residues.[1]
This dual specificity necessitates the use of specific inhibitors to differentiate between caspase-1 and ACE2 activity when both enzymes may be present in a sample.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound. Note that specific kinetic constants (Km and kcat) for this substrate are not consistently reported across the literature and can vary depending on the experimental conditions.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ |
| Molecular Weight | ~1145.1 g/mol |
| Excitation Wavelength | 320-328 nm |
| Emission Wavelength | 392-420 nm |
| Solubility | Soluble in DMSO |
Table 2: Enzyme Specificity and Cleavage Sites
| Enzyme | Recognition Sequence | Cleavage Site |
| Caspase-1 | YVAD | After Aspartic Acid (D) |
| ACE2 | AP | Between Proline (P) and Lysine (K)[1] |
Experimental Protocols
Caspase-1 Activity Assay
This protocol provides a framework for measuring caspase-1 activity in cell lysates or purified enzyme preparations.
Materials:
-
This compound substrate
-
Caspase-1 Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Recombinant active caspase-1 (for positive control)
-
Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO)
-
Cell lysate or purified enzyme sample
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to a stock concentration of 10 mM.
-
Prepare the Caspase-1 Assay Buffer. Add DTT immediately before use.
-
Prepare a working solution of the substrate by diluting the stock in Caspase-1 Assay Buffer to the desired final concentration (typically 10-50 µM).
-
-
Sample Preparation:
-
Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles, sonication) in a lysis buffer compatible with the assay.
-
Determine the protein concentration of the cell lysates.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) or purified enzyme.
-
For inhibitor controls, pre-incubate the sample with the caspase-1 inhibitor for 10-15 minutes at 37°C before adding the substrate.
-
Include a positive control (recombinant caspase-1) and a negative control (assay buffer alone).
-
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Initiate Reaction:
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
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Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) for each sample.
-
The caspase-1 activity is proportional to the rate of fluorescence increase.
-
ACE2 Activity Assay
This protocol provides a method for measuring ACE2 activity.
Materials:
-
This compound substrate
-
ACE2 Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, 0.5 mM ZnCl₂, pH 7.5)
-
Recombinant active ACE2 (for positive control)
-
ACE2 specific inhibitor (e.g., MLN-4760)
-
Sample (e.g., cell lysate, tissue homogenate, plasma)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to a 10 mM stock.
-
Prepare the ACE2 Assay Buffer.
-
Prepare a working solution of the substrate in ACE2 Assay Buffer (typically 10-50 µM).
-
-
Sample Preparation:
-
Prepare samples as appropriate for the source (e.g., lysis for cells/tissues, dilution for plasma).
-
Determine the protein concentration of lysates/homogenates.
-
-
Assay Setup:
-
Add 50 µL of the sample to each well.
-
For inhibitor controls, pre-incubate the sample with the ACE2 inhibitor for 15-20 minutes at 37°C.
-
Include positive and negative controls.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate working solution.
-
-
Measurement:
-
Measure fluorescence kinetically at 37°C with excitation at ~325 nm and emission at ~400 nm.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase to calculate ACE2 activity.
-
Signaling Pathways
Caspase-1 Activation via the Inflammasome
Caspase-1 is activated through the assembly of a multi-protein complex called the inflammasome. This process is typically initiated by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). These signals lead to the oligomerization of a sensor protein (e.g., NLRP3), which then recruits an adaptor protein (ASC). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 then cleaves its substrates, including pro-inflammatory cytokines and proteins involved in pyroptosis.
ACE2 in the Renin-Angiotensin System (RAS)
ACE2 plays a crucial counter-regulatory role in the Renin-Angiotensin System (RAS). The classical RAS pathway involves the conversion of angiotensin I to the potent vasoconstrictor angiotensin II by ACE. Angiotensin II exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis. ACE2 metabolizes angiotensin II into angiotensin-(1-7), which acts on the Mas receptor to promote vasodilation and anti-inflammatory and anti-fibrotic effects, thereby balancing the actions of angiotensin II.
Conclusion
This compound is a versatile and valuable tool for the quantitative assessment of caspase-1 and ACE2 activity. A thorough understanding of its FRET-based mechanism, dual substrate specificity, and the specific signaling pathways of its target enzymes is essential for its effective application in research and drug development. The protocols and diagrams provided in this guide offer a robust framework for utilizing this substrate to investigate the roles of caspase-1 and ACE2 in various physiological and pathological processes. The use of specific inhibitors is paramount for dissecting the respective contributions of each enzyme to the observed fluorescence signal in complex biological samples.
References
An In-Depth Technical Guide to the Caspase-1 Substrate: Mca-YVAD-APK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response. As a key component of the inflammasome complex, caspase-1 is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Its activation is a hallmark of inflammatory signaling pathways and is implicated in numerous physiological and pathological processes, including host defense, pyroptosis, and various inflammatory diseases. The fluorogenic peptide substrate, Mca-YVAD-APK(Dnp)-OH, is a valuable tool for the sensitive and specific detection of caspase-1 activity in vitro. This substrate is also recognized by angiotensin I-converting enzyme-2 (ACE-2)[1][2].
This technical guide provides a comprehensive overview of Mca-YVAD-APK(Dnp)-OH, including its mechanism of action, key quantitative data, a detailed experimental protocol for its use in caspase-1 activity assays, and the relevant signaling pathway context.
Principle of Detection: Fluorescence Resonance Energy Transfer (FRET)
Mca-YVAD-APK(Dnp)-OH is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET)[1]. The peptide backbone contains the amino acid sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys. Attached to the N-terminus is the fluorescent reporter molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), and attached to the lysine (Lys) residue is the quencher molecule, 2,4-Dinitrophenyl (Dnp)[1].
In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for efficient FRET, resulting in the quenching of the Mca fluorescence. Caspase-1 recognizes and cleaves the peptide bond between alanine (Ala) and aspartic acid (Asp). This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET and leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of caspase-1.
Quantitative Data
| Parameter | Value | Reference |
| Full Chemical Name | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH | [1] |
| Molecular Weight | 1145.15 g/mol | N/A |
| Excitation Wavelength | 322 nm | N/A |
| Emission Wavelength | 381 nm | N/A |
| Purity | >95% (as determined by HPLC) | |
| Solubility | Soluble in DMSO | N/A |
| Storage Conditions | Store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| Caspase-1 Cleavage Site | Between Alanine (A) and Aspartic Acid (D) |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro caspase-1 activity assay using Mca-YVAD-APK(Dnp)-OH.
I. Materials and Reagents
-
Mca-YVAD-APK(Dnp)-OH substrate
-
Recombinant active caspase-1 (for positive control and standard curve)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (for negative control)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% (v/v) glycerol, 2 mM DTT
-
Dimethyl sulfoxide (DMSO)
-
Cell lysate or purified protein sample containing caspase-1
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~322 nm and emission at ~381 nm
II. Preparation of Reagents
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Mca-YVAD-APK(Dnp)-OH in DMSO. Store this stock solution in small aliquots at -20°C or -70°C, protected from light.
-
Working Substrate Solution: Immediately before use, dilute the 10 mM stock solution to the desired final concentration (typically 10-50 µM) in Assay Buffer. The optimal concentration should be determined empirically.
-
Enzyme Preparation: Thaw the recombinant caspase-1 and the experimental samples (cell lysates or purified protein) on ice. Dilute them to the desired concentrations in ice-cold Assay Buffer.
-
Inhibitor Preparation: If using a negative control, prepare a working solution of the caspase-1 inhibitor in Assay Buffer at a concentration sufficient to completely inhibit the enzyme activity.
III. Assay Procedure
-
Plate Setup: To each well of a 96-well black microplate, add the following components in the order listed:
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Assay Buffer: To bring the final volume to 100 µL.
-
Inhibitor (for negative control wells): Add the prepared caspase-1 inhibitor.
-
Sample/Enzyme: Add the cell lysate, purified protein, or recombinant caspase-1.
-
Blank: For background fluorescence, include wells with Assay Buffer and Working Substrate Solution but no enzyme.
-
-
Pre-incubation: Gently tap the plate to mix the contents and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme in the negative control wells.
-
Initiate Reaction: Add the Working Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes. Use an excitation wavelength of approximately 322 nm and an emission wavelength of approximately 381 nm.
IV. Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Calculate Reaction Rate: Plot the fluorescence intensity versus time for each sample. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Determine Caspase-1 Activity: The caspase-1 activity in the sample is proportional to the calculated reaction rate. For quantitative results, a standard curve can be generated using known concentrations of active recombinant caspase-1.
Mandatory Visualizations
Signaling Pathway
Caption: Canonical Inflammasome Signaling Pathway Leading to Caspase-1 Activation.
Experimental Workflow
Caption: Experimental Workflow for Caspase-1 Activity Assay.
References
An In-depth Technical Guide to the ACE2 Enzymatic Substrate: Mca-YVADAPK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAPK(Dnp)-OH, a critical tool for the study of Angiotensin-Converting Enzyme 2 (ACE2). This document outlines its biochemical properties, kinetic parameters, and detailed protocols for its use in enzymatic assays and high-throughput screening.
Core Concepts and Substrate Properties
Mca-YVADAPK(Dnp)-OH is a synthetic peptide substrate designed for the sensitive detection of ACE2 activity.[1] Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence contains a fluorescent reporter, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence.
ACE2, a carboxypeptidase, cleaves the peptide bond between the proline (P) and lysine (K) residues. This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of ACE2 catalysis.
It is important to note that Mca-YVADAPK(Dnp)-OH is also a substrate for caspase-1, which cleaves at the aspartic acid (D) and alanine (A) bond. Therefore, when using this substrate in complex biological samples, appropriate controls and specific inhibitors are necessary to ensure the measured activity is attributable to ACE2.
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Full Name | (7-Methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-dinitrophenyl)-OH | |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | |
| Molecular Weight | 1145.13 g/mol | |
| Purity | Typically >95% (as determined by HPLC) | |
| Excitation Wavelength | 320-328 nm | |
| Emission Wavelength | 405-420 nm | |
| Appearance | White to dark beige powder or film | |
| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
Quantitative Data: Kinetic Parameters
The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of Mca-YVADAPK(Dnp)-OH by human recombinant ACE2.
| Kinetic Parameter | Value | Conditions | Reference |
| K_m | 46.6 µM | 20 ng ACE2, buffer conditions not specified | [2] |
| Effect of SARS-CoV-2 Spike Protein | K_m reduced to 28.2 µM | In the presence of 14 µg/ml (~30nM) SARS-CoV-2 spike protein | [2] |
Experimental Protocols
ACE2 Enzymatic Activity Assay
This protocol provides a general framework for measuring ACE2 activity in a 96-well plate format. Optimization may be required for specific experimental conditions and sample types.
Materials:
-
Recombinant human ACE2 enzyme
-
Mca-YVADAPK(Dnp)-OH substrate
-
Assay Buffer: 75 mM Tris-HCl, 1 M NaCl, pH 7.5
-
ACE2 specific inhibitor (e.g., MLN-4760) for control experiments
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute Mca-YVADAPK(Dnp)-OH in DMSO to create a stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
Prepare serial dilutions of recombinant ACE2 in Assay Buffer to generate a standard curve.
-
Prepare inhibitor solutions in Assay Buffer if performing inhibition studies.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
For inhibitor control wells, add 10 µL of the ACE2 inhibitor. For other wells, add 10 µL of Assay Buffer.
-
Add 20 µL of the ACE2 enzyme solution or the experimental sample to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the enzyme and inhibitor to interact.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) for each well.
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
For inhibition assays, calculate the percentage of inhibition relative to the uninhibited control.
-
Generate a standard curve using the known concentrations of recombinant ACE2 to determine the ACE2 activity in the experimental samples.
-
Mandatory Visualizations
ACE2 Signaling Pathway in the Renin-Angiotensin System (RAS)
Caption: ACE2's role in the Renin-Angiotensin System.
Experimental Workflow: FRET-Based ACE2 Activity Assay
Caption: Workflow for a FRET-based ACE2 enzymatic assay.
Logical Relationship: High-Throughput Screening for ACE2 Inhibitors
Caption: High-throughput screening workflow for ACE2 inhibitors.
References
An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic substrate, Mca-YVADAP-Lys(Dnp)-OH, a critical tool for studying the activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This document details its chemical structure, mechanism of action, and provides standardized protocols for its use in experimental settings.
Core Concepts: Structure and Mechanism
This compound is a synthetic peptide-based substrate designed for the sensitive detection of specific protease activity. Its structure is comprised of a seven-amino-acid peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro-Lys, which is flanked by a fluorescent reporter molecule and a quencher molecule.
The N-terminus is modified with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group, which serves as the fluorophore. The C-terminal lysine residue is modified at its epsilon-amino group with a 2,4-dinitrophenyl (Dnp) group, which functions as a quencher.
The underlying principle of this substrate's functionality is based on Förster Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for the non-radiative transfer of energy from the excited Mca to the Dnp, effectively quenching the fluorescence emission of the Mca group.[1] Upon enzymatic cleavage of the peptide backbone by a target protease, the Mca and Dnp moieties are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group, which can be measured to quantify enzyme activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₁N₉O₁₆ | N/A |
| Molecular Weight | 1144.1 g/mol | [2] |
| Excitation Wavelength | 320 - 328 nm | [3] |
| Emission Wavelength | 405 - 420 nm | [3] |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific buffer conditions and instrumentation used. It is recommended to perform a spectral scan to determine the optimal settings for your experimental setup.
Target Enzymes and Cleavage Specificity
This compound is a substrate for two key enzymes with significant roles in human health and disease: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).
-
Caspase-1: An inflammatory caspase that plays a crucial role in the innate immune system. It is responsible for the processing and activation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. Caspase-1 recognizes and cleaves the peptide substrate after the aspartic acid (Asp) residue in the YVAD sequence.
-
ACE2: A carboxypeptidase that is a key regulator of the renin-angiotensin system (RAS), which controls blood pressure and fluid balance. ACE2 is also the primary receptor for the entry of SARS-CoV-2 into host cells. ACE2 cleaves the substrate at the proline-lysine (Pro-Lys) bond.
Experimental Protocols
The following are detailed protocols for the use of this compound in enzymatic assays.
General Preparation of the Substrate
-
Reconstitution: Dissolve the lyophilized this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.
-
Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Caspase-1 Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Reagents:
-
Caspase-1 Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.2.
-
Recombinant human Caspase-1 (active).
-
This compound stock solution (in DMSO).
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for negative control.
Procedure:
-
Prepare a serial dilution of recombinant caspase-1 in the Caspase-1 Assay Buffer.
-
Add 50 µL of each caspase-1 dilution to the wells of a black, flat-bottom 96-well plate.
-
For the negative control, pre-incubate the highest concentration of caspase-1 with the inhibitor for 15-30 minutes at room temperature before adding it to the well.
-
Prepare the substrate working solution by diluting the this compound stock solution in the Caspase-1 Assay Buffer to a final concentration of 10-50 µM.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~410 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at room temperature or 37°C.
-
Calculate the rate of reaction (change in fluorescence intensity per unit of time) for each caspase-1 concentration.
ACE2 Activity Assay
This protocol is designed for a 96-well plate format.
Reagents:
-
ACE2 Assay Buffer: 100 mM Tris-HCl, 600 mM NaCl, 10 µM ZnCl₂, pH 7.5.
-
Recombinant human ACE2 (active).
-
This compound stock solution (in DMSO).
-
ACE2 inhibitor (e.g., DX600) for negative control.
Procedure:
-
Prepare a serial dilution of recombinant ACE2 in the ACE2 Assay Buffer.
-
Add 50 µL of each ACE2 dilution to the wells of a black, flat-bottom 96-well plate.
-
For the negative control, pre-incubate the highest concentration of ACE2 with the inhibitor for 15-30 minutes at room temperature before adding it to the well.
-
Prepare the substrate working solution by diluting the this compound stock solution in the ACE2 Assay Buffer to a final concentration of 10-50 µM.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~410 nm using a fluorescence plate reader.
-
Continue to monitor the fluorescence at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (change in fluorescence intensity per unit of time) for each ACE2 concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways in which Caspase-1 and ACE2 are involved.
Caspase-1 Activation via the NLRP3 Inflammasome
Caption: Caspase-1 activation via the NLRP3 inflammasome pathway.
ACE2-Mediated SARS-CoV-2 Entry
Caption: ACE2-mediated entry of SARS-CoV-2 into a host cell.
Conclusion
This compound is a versatile and sensitive tool for the study of caspase-1 and ACE2, two enzymes with profound implications in inflammation, cardiovascular regulation, and infectious disease. This guide provides the foundational knowledge and practical protocols to effectively utilize this substrate in a research setting. For optimal results, it is recommended that researchers empirically determine the ideal substrate and enzyme concentrations for their specific experimental conditions.
References
An In-depth Technical Guide to the Excitation and Emission Spectra of Mca-YVADAP-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent substrate Mca-YVADAP-Lys(Dnp)-OH, focusing on its excitation and emission properties, experimental protocols for its use, and its application in studying caspase-1 signaling pathways.
Introduction to this compound
This compound is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-1 (Interleukin-1β Converting Enzyme, ICE) activity. This peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp), attached to the lysine residue. The principle of its operation is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca and Dnp groups leads to the quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide by caspase-1 at the aspartic acid residue within the YVAD sequence, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity, which can be monitored to quantify caspase-1 activity.
Spectral Properties
The efficiency of FRET and the sensitivity of the assay are critically dependent on the spectral characteristics of the donor (Mca) and acceptor (Dnp) pair. The emission spectrum of the Mca donor must overlap with the absorption spectrum of the Dnp acceptor for efficient energy transfer.
Quantitative Spectral Data
The following table summarizes the key spectral properties of the this compound substrate.
| Parameter | Wavelength (nm) | Notes |
| Mca Excitation Maximum | ~325 | The optimal wavelength to excite the Mca fluorophore. |
| Mca Emission Maximum | ~392 - 420 | The wavelength of maximum fluorescence emission from the cleaved Mca group. A continuous fluorescent assay can be monitored at an emission wavelength of 392 nm[1]. |
| Dnp Absorbance Maximum | ~360 | The peak absorbance wavelength of the Dnp quencher group, which overlaps with the Mca emission spectrum, enabling FRET. |
Experimental Protocols
This section provides a detailed methodology for utilizing this compound to measure caspase-1 activity in cellular lysates. This protocol is adapted from established methods for similar fluorometric caspase assays.
Preparation of Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
Assay Buffer: 100 mM HEPES (pH 7.2), 10% sucrose, and 0.1% CHAPS[2]. Store at 4°C.
-
DTT (Dithiothreitol) Stock Solution: 1 M in sterile water. Store at -20°C.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C, protected from light.
Cell Lysis Procedure
-
Induce the desired cellular response (e.g., apoptosis or inflammation) in your cell culture model.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1 x 10^7 cells/mL.
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cellular proteins, for the caspase-1 activity assay. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Caspase-1 Activity Assay
-
Prepare the Reaction Buffer by adding DTT to the Assay Buffer to a final concentration of 10 mM immediately before use.
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.
-
Add 50 µL of the freshly prepared Reaction Buffer to each well.
-
To initiate the enzymatic reaction, add 5 µL of the this compound stock solution to each well to achieve a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 325 nm and an emission wavelength in the range of 392-420 nm.
Visualizations
FRET-Based Detection of Caspase-1 Activity
The following diagram illustrates the principle of FRET and the enzymatic cleavage of the this compound substrate by caspase-1.
Experimental Workflow for Caspase-1 Activity Assay
This diagram outlines the key steps in the experimental protocol for measuring caspase-1 activity.
Caspase-1 Signaling Pathway
This compound is a tool to study the activation of caspase-1, a key protease in the inflammasome signaling pathway.
References
An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH for Inflammasome Activation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH and its application in the study of inflammasome activation. We will delve into the core principles of its mechanism, detailed experimental protocols, data interpretation, and the broader context of inflammasome signaling pathways.
Introduction to this compound and Inflammasome Activation
The activation of inflammasomes, multi-protein complexes of the innate immune system, is a critical event in the host's defense against pathogens and cellular stress. A key downstream event of inflammasome assembly is the activation of caspase-1, a cysteine protease that processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms.
This compound is a highly specific and sensitive fluorogenic substrate designed for the real-time measurement of caspase-1 activity.[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide sequence Tyr-Val-Ala-Asp (YVAD) is a known recognition motif for caspase-1.
Mechanism of Action:
The substrate consists of a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), attached to a lysine residue. In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the energy from the excited Mca is transferred to the Dnp, quenching the fluorescent signal. Upon cleavage of the peptide by active caspase-1 at the aspartic acid residue within the YVAD sequence, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts FRET, leading to a significant increase in the fluorescence of Mca, which can be measured to quantify caspase-1 activity.
Quantitative Data and Specifications
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~320-328 nm | --INVALID-LINK-- |
| Emission Wavelength (λem) | ~392-420 nm | --INVALID-LINK-- |
| Molecular Formula | C₅₀H₆₀N₁₀O₁₆ | MedChemExpress |
| Molecular Weight | 1145.1 g/mol | MedChemExpress |
| Purity | Typically >95% | Various Suppliers |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | -20°C, protect from light | MedChemExpress |
Experimental Protocols
This section provides a detailed methodology for a caspase-1 activity assay using this compound in cell lysates. This protocol can be adapted for use with purified enzyme preparations.
Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for substrate reconstitution
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with appropriate excitation and emission filters
-
Cultured cells (e.g., macrophages, monocytes)
-
Inflammasome activators (e.g., LPS, Nigericin, ATP)
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control
Experimental Workflow
Caption: Workflow for Caspase-1 Activity Assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in high-quality DMSO. Store aliquots at -20°C, protected from light.
-
Prepare Cell Lysis Buffer and Assay Buffer as described in the materials section. Keep on ice.
-
Prepare inflammasome activators and inhibitors at their working concentrations.
-
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Prime the cells with an inflammasome priming agent if necessary (e.g., Lipopolysaccharide (LPS) for NLRP3 inflammasome studies) for a few hours.
-
Treat the cells with the desired inflammasome activator (e.g., Nigericin or ATP for NLRP3) for the appropriate time. Include untreated and vehicle-treated controls. For specificity, a condition with a caspase-1 inhibitor can be included.
-
-
Cell Lysis:
-
After treatment, carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the cytosolic proteins. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Caspase-1 Activity Assay:
-
In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range, e.g., 10-50 µM).
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes (kinetic assay). Use an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
Data Analysis and Interpretation
The raw data will be in the form of relative fluorescence units (RFU).
-
Background Subtraction: Subtract the fluorescence of a blank well (containing only Assay Buffer and substrate) from all other readings.
-
Kinetic Analysis:
-
Plot RFU versus time for each sample.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve. This rate is proportional to the caspase-1 activity in the sample.
-
Normalize the activity to the protein concentration of the lysate (e.g., RFU/min/mg protein).
-
-
Endpoint Analysis:
-
Compare the final RFU values between different treatment groups.
-
Express the results as a fold change in fluorescence compared to the untreated control.
-
-
Specificity Control: The fluorescence signal in the presence of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) should be significantly lower than in the activated sample, confirming that the measured activity is indeed from caspase-1.
Inflammasome Signaling Pathways
Inflammasome activation is a complex process involving various sensor proteins that recognize specific pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). Below are simplified diagrams of key inflammasome signaling pathways leading to caspase-1 activation.
NLRP3 Inflammasome Signaling
The NLRP3 inflammasome is activated by a wide range of stimuli, including microbial components, crystalline substances, and mitochondrial dysfunction. Its activation typically requires two signals: a priming signal and an activation signal.
Caption: NLRP3 Inflammasome Activation Pathway.
AIM2 Inflammasome Signaling
The AIM2 (Absent in Melanoma 2) inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from bacteria, viruses, or damaged host cells.
References
The Discovery and Application of Mca-YVADAP-Lys(Dnp)-OH: A Technical Guide
A Fluorogenic Probe for Monitoring Caspase-1 and ACE2 Activity
Introduction
Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive fluorogenic peptide substrate meticulously designed for the real-time monitoring of enzymatic activity of two distinct proteases: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2). This technical guide provides an in-depth overview of its discovery, mechanism of action, and practical applications in research and drug development. The content herein is tailored for researchers, scientists, and professionals in the field of drug discovery, offering detailed experimental protocols and data presentation to facilitate its effective utilization.
Core Principles and Mechanism of Action
The functionality of this compound is predicated on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 7-methoxycoumarin-4-yl)acetyl (Mca), at its N-terminus and a quencher moiety, 2,4-dinitrophenyl (Dnp), attached to the epsilon-amino group of a lysine residue.
In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher results in the quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide backbone by either Caspase-1 or ACE2, the fluorophore and quencher are separated. This separation abrogates the FRET effect, leading to a quantifiable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
Physicochemical and Spectroscopic Properties
| Property | Value |
| Full Chemical Name | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₇ |
| Molecular Weight | 1145.13 g/mol |
| Excitation Wavelength | ~325 nm |
| Emission Wavelength | ~392 - 405 nm |
| Purity | Typically >95% (as determined by HPLC) |
Enzymatic Specificity and Cleavage Sites
This compound was ingeniously designed to be a substrate for two distinct proteases, with each enzyme recognizing a specific cleavage site within the peptide sequence.
-
Caspase-1: This inflammatory caspase recognizes and cleaves the peptide bond between the aspartic acid (D) and alanine (A) residues within its consensus sequence (YVAD).
-
ACE2: This carboxypeptidase cleaves the peptide bond between the proline (P) and the lysine (K) residue.
Quantitative Kinetic Parameters
Experimental Protocols
General Preparation and Storage
-
Reconstitution: Reconstitute the lyophilized peptide in high-quality, anhydrous DMSO to create a stock solution (e.g., 1-10 mM).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Caspase-1 Activity Assay Protocol
This protocol is a general guideline and may require optimization based on the specific experimental setup.
-
Prepare Assay Buffer: A typical assay buffer for Caspase-1 consists of 20 mM HEPES (pH 7.5), 10% sucrose, 0.1% CHAPS, and 10 mM DTT (add fresh).
-
Prepare Cell Lysates: Induce apoptosis or inflammation in your cell line of interest. Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine Protein Concentration: Quantify the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of total protein)
-
50 µL of 2x Caspase-1 Assay Buffer
-
-
Initiate the Reaction: Add 5 µL of the this compound stock solution (e.g., 1 mM) to each well to a final concentration of 50 µM.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
Data Analysis: The fold-increase in Caspase-1 activity can be determined by comparing the fluorescence of the treated samples to that of untreated controls.
ACE2 Activity Assay Protocol
This protocol is adapted from published methods and may require optimization.
-
Prepare ACE2 Assay Buffer: A typical assay buffer for ACE2 consists of 75 mM Tris-HCl (pH 7.5), 1 M NaCl, and 0.5 mM ZnCl₂.
-
Prepare Samples: Prepare tissue homogenates or cell lysates in a suitable buffer containing a detergent (e.g., Triton X-100).
-
Determine Protein Concentration: Quantify the protein concentration of the samples.
-
Set up the Reaction: In a 96-well black microplate, add the following to each well:
-
Sample (containing a predetermined amount of protein)
-
ACE2 Assay Buffer to a final volume of 90 µL.
-
(Optional) Inhibitors of other proteases (e.g., captopril for ACE) can be included.
-
-
Initiate the Reaction: Add 10 µL of a 1 mM this compound stock solution to each well for a final concentration of 100 µM.
-
Incubate: Incubate the plate at 37°C.
-
Measure Fluorescence: Measure the fluorescence kinetically over a period of 1-2 hours using an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
Data Analysis: The rate of the reaction (increase in fluorescence per unit of time) is proportional to the ACE2 activity in the sample.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. A generalized workflow is as follows:
-
Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.
-
Fmoc-Lys(Dnp)-OH Coupling: The C-terminal amino acid, Fmoc-Lys(Dnp)-OH, is coupled to the resin.
-
Iterative Coupling and Deprotection: The subsequent amino acids (Pro, Ala, Asp, Ala, Val, Tyr) are added sequentially. Each cycle involves the deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.
-
Mca Moiety Incorporation: After the final amino acid (Tyr) is coupled and its Fmoc group is removed, the Mca fluorophore is introduced by coupling Mca-OH or an activated Mca derivative to the N-terminus.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
Conclusion
This compound stands as a versatile and indispensable tool for the study of Caspase-1 and ACE2. Its FRET-based mechanism allows for sensitive and continuous monitoring of enzymatic activity, making it suitable for a wide range of applications, from basic research into inflammatory and cardiovascular pathways to high-throughput screening for novel therapeutic agents. The detailed protocols and information provided in this guide are intended to empower researchers to effectively integrate this powerful substrate into their experimental workflows.
Methodological & Application
Application Notes and Protocols for Caspase-1 Assay Using Mca-YVADAP-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune system. It functions by cleaving the precursors of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms. Caspase-1 activation is a tightly regulated process, often mediated by multi-protein complexes called inflammasomes. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an important therapeutic target.
This document provides a detailed protocol for the in vitro determination of caspase-1 activity using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent group, 7-methoxycoumarin-4-acetic acid (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide backbone by active caspase-1 at the aspartic acid residue within the YVAD sequence, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This method provides a sensitive and continuous means to monitor caspase-1 activity.
Principle of the Assay
The this compound assay is a FRET-based method for detecting caspase-1 activity. The substrate peptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic Acid), is a preferred recognition motif for caspase-1.
-
Intact Substrate: The Mca fluorophore and the Dnp quencher are in close proximity. The energy from the excited Mca is non-radiatively transferred to the Dnp, quenching the fluorescence emission.
-
Cleavage by Caspase-1: Active caspase-1 specifically cleaves the peptide bond C-terminal to the aspartate residue in the YVAD sequence.
-
Fluorescence Signal: This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET and resulting in an increase in fluorescence that can be monitored over time. The rate of increase in fluorescence is directly proportional to the caspase-1 activity in the sample.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound Substrate | Multiple Suppliers | Varies | -20°C, protect from light |
| Recombinant Human Caspase-1 | R&D Systems | 2225-SE | -80°C |
| Caspase-1 Inhibitor (Ac-YVAD-CHO) | Multiple Suppliers | Varies | -20°C |
| HEPES | Sigma-Aldrich | H3375 | Room Temperature |
| CHAPS | Sigma-Aldrich | C3023 | Room Temperature |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Glycerol | Sigma-Aldrich | G5516 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Fluorometric microplate reader | Varies | Varies | N/A |
Table 2: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay |
| This compound | 1 mM in DMSO | 10-50 µM |
| Recombinant Human Caspase-1 | 1 µg/µL in assay buffer | 10-100 ng/well |
| Ac-YVAD-CHO (Inhibitor Control) | 1 mM in DMSO | 100 nM - 1 µM |
| DTT | 1 M | 10 mM |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.
-
Note: Prepare the assay buffer fresh on the day of the experiment by adding DTT from a 1 M stock solution just before use.
-
-
Substrate Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Thaw the recombinant caspase-1 on ice. Gently mix and prepare dilutions in cold assay buffer to the desired concentration. Keep the enzyme on ice at all times.
-
Inhibitor Stock Solution: Dissolve the caspase-1 inhibitor Ac-YVAD-CHO in sterile DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C.
Caspase-1 Activity Assay Protocol
-
Prepare the Reaction Plate:
-
Add the following to the wells of a 96-well black microplate:
-
Sample Wells: 50 µL of cell lysate or purified enzyme solution.
-
Inhibitor Control Wells: 50 µL of cell lysate or purified enzyme solution pre-incubated with the caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes at room temperature.
-
Blank Wells: 50 µL of assay buffer without the enzyme.
-
-
-
Prepare the Substrate Mix:
-
Dilute the 1 mM this compound stock solution in assay buffer to a 2X working concentration (e.g., for a final concentration of 20 µM, prepare a 40 µM solution).
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X substrate mix to each well to bring the total reaction volume to 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 325-328 nm and an emission wavelength of 392-420 nm.
-
Take readings every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence values of the blank wells from the values of the sample and inhibitor control wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.
-
The caspase-1 activity is proportional to the initial rate of the reaction (the slope of the linear portion of the curve).
-
Compare the activity in the sample wells to the inhibitor control wells to confirm the specificity of the caspase-1 activity.
-
Visualizations
Caption: Caspase-1 Signaling Pathway.
Caption: Experimental Workflow.
Measuring Caspase-1 Activity with Mca-YVADAP-Lys(Dnp)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. It functions by cleaving the precursor forms of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active mature forms. The activation of caspase-1 itself is a tightly regulated process, often occurring within a multi-protein complex termed the inflammasome. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
This document provides detailed application notes and protocols for the measurement of caspase-1 activity using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. This substrate is a highly specific and sensitive tool for continuously monitoring caspase-1 activity in both purified enzyme preparations and cell lysates.
Principle of the Assay
The this compound substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence YVAD (Tyr-Val-Ala-Asp) is a preferred recognition motif for caspase-1. This sequence is flanked by a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).
In the intact substrate, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the fluorescence emission of Mca is absorbed by the Dnp quencher, resulting in a low fluorescence signal. Upon cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-1, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the caspase-1 activity in the sample.
Data Presentation
Substrate and Assay Characteristics
| Parameter | Value | Reference |
| Substrate Name | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH | |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | [1] |
| Molecular Weight | 1145.1 g/mol | [1] |
| Excitation Wavelength (λex) | 325 - 328 nm | [1] |
| Emission Wavelength (λem) | 392 - 420 nm | [1][2] |
| Recommended Substrate Concentration | 10 - 50 µM* | |
| Recommended Protein Concentration | 50 - 200 µg per well | [3] |
| Incubation Time | 1 - 2 hours | [3] |
| Incubation Temperature | 37°C | [3] |
*The optimal substrate concentration should be determined empirically for each experimental setup by performing a substrate titration.
Recommended Buffer Compositions
| Buffer Type | Components |
| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA |
| 2X Reaction Buffer | 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol |
Experimental Protocols
Reagent Preparation
-
Cell Lysis Buffer (1X): Prepare a stock solution of 1 M HEPES (pH 7.4), 5 M NaCl, 10% CHAPS, and 0.5 M EDTA. To prepare 100 mL of lysis buffer, combine 5 mL of 1 M HEPES, 2 mL of 5 M NaCl, 1 mL of 10% CHAPS, and 20 µL of 0.5 M EDTA. Adjust the volume to 100 mL with ultrapure water. Just before use, add Dithiothreitol (DTT) to a final concentration of 1 mM.
-
2X Reaction Buffer: To prepare 10 mL of 2X reaction buffer, combine 1 mL of 1 M HEPES (pH 7.4), 4 mL of 5 M NaCl, 2 mL of 10% CHAPS, 40 µL of 0.5 M EDTA, and 2 mL of glycerol. Adjust the volume to 10 mL with ultrapure water. Immediately before use, add DTT to a final concentration of 20 mM.
-
Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer (see protocol below) to a final concentration of 1 mM. Prepare this solution fresh for each experiment.
Protocol 1: Caspase-1 Activity Assay in Cell Lysates
This protocol is designed for measuring caspase-1 activity in cells that have been treated to induce inflammasome activation.
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10⁶ cells/well in a 6-well plate and culture overnight. Treat cells with the desired stimulus (e.g., LPS and ATP) to induce caspase-1 activation. Include an untreated control group.
-
Cell Lysis: a. Carefully remove the culture medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold Cell Lysis Buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 20 minutes, with gentle vortexing every 5 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
Assay Setup: a. In a 96-well black, flat-bottom plate, add 50-100 µg of protein lysate to each well. b. Adjust the volume of each well to 50 µL with Cell Lysis Buffer. c. Prepare a blank well containing 50 µL of Cell Lysis Buffer without any cell lysate. d. Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.
-
Initiation of Reaction: Add 5 µL of 1 mM this compound working solution to each well to a final concentration of 50 µM.
-
Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 400 nm. c. Take readings every 5 minutes for 1-2 hours.
-
Data Analysis: a. Subtract the fluorescence reading of the blank from all sample readings. b. Determine the rate of change in fluorescence (ΔRFU/min). c. The caspase-1 activity can be expressed as the rate of fluorescence increase per microgram of protein.
Protocol 2: Kinetic Analysis of Purified Caspase-1
This protocol is for determining the kinetic parameters (Km and Vmax) of purified recombinant caspase-1.
-
Enzyme Preparation: Dilute the purified active caspase-1 to a working concentration in Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 10 mM DTT). The optimal enzyme concentration should be determined empirically.
-
Substrate Dilution Series: Prepare a serial dilution of the this compound substrate in Assay Buffer, ranging from a concentration well below the expected Km to a concentration well above it (e.g., 0.5 µM to 100 µM).
-
Assay Setup: a. In a 96-well black, flat-bottom plate, add 50 µL of each substrate concentration in triplicate. b. Prepare a blank well with 50 µL of Assay Buffer for each substrate concentration.
-
Initiation of Reaction: Add 50 µL of the diluted active caspase-1 to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity as described in Protocol 1, step 6.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. b. Plot the initial velocity (V₀) against the substrate concentration ([S]). c. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.
Mandatory Visualizations
Caption: Caspase-1 Signaling Pathway
Caption: Experimental Workflow for Caspase-1 Activity Assay
References
Application Notes and Protocols for High-Throughput Screening using Mca-YVADAP-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-YVADAP-Lys(Dnp)-OH is a versatile and highly sensitive fluorogenic substrate designed for the high-throughput screening (HTS) of inhibitors targeting two key enzymes: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4][5] This intramolecularly quenched peptide utilizes a Förster Resonance Energy Transfer (FRET) pair consisting of a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a non-fluorescent acceptor, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide substrate by either Caspase-1 or ACE2 separates the Mca and Dnp moieties, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a robust and reliable platform for identifying and characterizing potential enzyme inhibitors in a high-throughput format.
Target Enzymes:
-
Caspase-1: A critical inflammatory caspase involved in the activation of pro-inflammatory cytokines IL-1β and IL-18, and in pyroptosis, a form of programmed cell death. Inhibition of Caspase-1 is a promising therapeutic strategy for a range of inflammatory diseases.
-
Angiotensin-Converting Enzyme 2 (ACE2): A key enzyme in the renin-angiotensin system (RAS), ACE2 plays a crucial role in cardiovascular physiology by converting angiotensin II to the vasodilator angiotensin-(1-7). It is also the primary receptor for the entry of SARS-CoV-2 into host cells, making it a significant target for COVID-19 therapeutic research.
Principle of the Assay
The assay is based on the principle of FRET. The this compound substrate contains the recognition sequences for both Caspase-1 and ACE2. Upon enzymatic cleavage, the Mca fluorophore is liberated from the quenching effects of the Dnp group, resulting in a significant increase in fluorescence that can be monitored in real-time.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₈ |
| Molecular Weight | 1145.13 g/mol |
| Excitation Wavelength | ~325 nm |
| Emission Wavelength | ~392 nm |
Inhibitor Screening Data
The following tables summarize the inhibitory activities of known compounds against Caspase-1 and ACE2, as determined using fluorogenic substrates. While specific IC50 values for this compound are not extensively published, the data presented for similar substrates provide a valuable reference for assay validation and comparison of inhibitor potency.
Table 1: Caspase-1 Inhibitor Potency
| Inhibitor | IC50 (nM) | Substrate Used | Reference |
| Ac-YVAD-CHO | 0.3 - 10 | Ac-YVAD-AMC/AFC | Published Data |
| Pralnacasan (VX-740) | 0.6 - 20 | Ac-YVAD-AMC/AFC | Published Data |
| Belnacasan (VX-765) | 0.5 - 15 | Ac-YVAD-AMC/AFC | Published Data |
Table 2: ACE2 Inhibitor Potency
| Inhibitor | IC50 (nM) | Substrate Used | Reference |
| MLN-4760 | 0.44 - 10 | Mca-APK(Dnp) / Mca-YVADAPK(Dnp) | [6] |
| DX600 | 1.5 - 30 | Mca-APK(Dnp) / Mca-YVADAPK(Dnp) | [6] |
Signaling Pathways
Experimental Protocols
Reagent Preparation
-
Assay Buffer:
-
Caspase-1 Assay Buffer: 100 mM HEPES, pH 7.4, 10% Sucrose, 0.1% CHAPS, 10 mM DTT (add fresh), 1 mM EDTA.
-
ACE2 Assay Buffer: 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂.
-
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.
-
Enzyme Solutions:
-
Recombinant Human Caspase-1: Reconstitute and dilute in Caspase-1 assay buffer to the desired working concentration.
-
Recombinant Human ACE2: Reconstitute and dilute in ACE2 assay buffer to the desired working concentration.
-
-
Inhibitor Solutions: Prepare a stock solution of the test compounds and known inhibitors (e.g., Ac-YVAD-CHO for Caspase-1, MLN-4760 for ACE2) in DMSO. Serially dilute in the respective assay buffer to the desired concentrations.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format, but can be adapted for 96-well plates.
Assay Procedure:
-
Compound Plating: Dispense 2 µL of test compounds, positive controls (known inhibitors), and negative controls (DMSO vehicle) into the wells of a 384-well plate.
-
Enzyme Addition: Add 18 µL of the diluted enzyme solution (either Caspase-1 or ACE2) to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 20 µL of the this compound substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 40 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation at approximately 325 nm and emission at approximately 392 nm.
Controls:
-
Negative Control (0% Inhibition): Enzyme, substrate, and DMSO (no inhibitor).
-
Positive Control (100% Inhibition): Enzyme, substrate, and a known inhibitor at a concentration that completely inhibits the enzyme.
-
Blank (No Enzyme): Substrate and assay buffer (no enzyme) to determine background fluorescence.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula:
-
Z'-Factor Calculation: Determine the quality and robustness of the assay by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
-
IC50 Determination: For active compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable tool for the high-throughput screening of Caspase-1 and ACE2 inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable screening assays. The detailed experimental procedures, coupled with the visualization of the relevant signaling pathways, will aid in the discovery and characterization of novel therapeutic agents targeting these important enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. biocat.com [biocat.com]
- 6. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for In Vitro Caspase-1 Assay
Topic: In vitro caspase-1 assay with Mca-YVADAP-Lys(Dnp)-OH Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that plays a critical role in the innate immune response.[1][2][3] It functions as the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[4] Once activated, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] It also cleaves Gasdermin D, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[4] Given its central role in inflammation, caspase-1 is a key therapeutic target for a range of autoimmune and inflammatory diseases.
This document provides a detailed protocol for a sensitive in vitro assay to measure caspase-1 activity using the fluorogenic substrate this compound. This substrate is a peptide containing the caspase-1 recognition sequence (YVAD) flanked by a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp).[1][5] In its intact state, the fluorescence of the Mca group is quenched by the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[5] Upon cleavage by active caspase-1 at the aspartic acid residue, the Mca fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[5]
Principle of the Assay
The assay quantitatively measures the enzymatic activity of caspase-1 based on the cleavage of the FRET substrate this compound.
Caspase-1 Activation Signaling Pathway
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is tightly regulated and typically occurs within the inflammasome complex. Upon detection of stimuli, sensor proteins like NLRP3 oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This induced proximity facilitates the dimerization and autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, which form the active heterotetramer.[4]
Experimental Protocol
This protocol is designed for a 96-well plate format suitable for use with a fluorescence microplate reader.
Materials and Reagents
-
Recombinant Human Caspase-1 (active)
-
Caspase-1 Substrate: this compound
-
Caspase-1 Inhibitor (Positive Control): Ac-YVAD-CHO[4]
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS, pH 7.4)
-
DMSO (for dissolving substrate and inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with filters for Excitation/Emission at ~325/395 nm. (Note: Optimal wavelengths may vary slightly by instrument; recommended values are Ex/Em = 322/381 nm[5] or 320/405 nm[6]. Users should determine the optimal settings for their specific instrument).
Reagent Preparation
-
Assay Buffer: Prepare the buffer as described above. Keep on ice.
-
Recombinant Caspase-1: Reconstitute and dilute the enzyme to the desired working concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically, but a final concentration of 1-10 nM is a common starting point.
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to a 2X final concentration (e.g., 20 µM, for a final assay concentration of 10 µM).
-
Inhibitor Stock Solution: Dissolve Ac-YVAD-CHO in DMSO to create a 1 mM stock solution. Store at -20°C.
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to test a range of concentrations for IC50 determination.
Experimental Workflow
Assay Procedure
-
Plate Setup: Set up the 96-well plate as described in Table 1. Add components in the following order: Assay Buffer, Inhibitor or Vehicle (DMSO), and finally Caspase-1 enzyme. The total volume in each well before adding the substrate should be 50 µL.
Well Type Reagent Volume (µL) Blank (No Enzyme) Assay Buffer 50 Caspase-1 Enzyme 0 Control (100% Activity) Assay Buffer 45 Vehicle (DMSO) 5 Caspase-1 Enzyme 5 Inhibitor Wells Assay Buffer 45 Test Inhibitor 5 Caspase-1 Enzyme 5 Table 1: Example Plate Setup (per well). -
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Incubation and Measurement: Immediately start measuring the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C, protected from light. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then read the fluorescence.
Data Presentation and Analysis
The raw fluorescence units (RFU) are used to determine the caspase-1 activity.
-
Subtract Background: Subtract the average RFU from the Blank wells from all other readings.
-
Corrected RFU = RFU (sample) - RFU (average blank)
-
-
Calculate Percent Inhibition: Use the corrected RFU values to calculate the percentage of caspase-1 inhibition for each inhibitor concentration.
-
% Inhibition = [1 - (Corrected RFU (inhibitor) / Corrected RFU (100% activity))] x 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Representative Data
The following table shows example data for determining the inhibitory activity of Ac-YVAD-CHO.
| [Ac-YVAD-CHO] (nM) | Log [Concentration] | Avg. Corrected RFU | % Inhibition |
| 0 (Control) | N/A | 15,000 | 0.0 |
| 0.1 | -1.0 | 12,750 | 15.0 |
| 0.5 | -0.3 | 8,250 | 45.0 |
| 0.8 | -0.1 | 7,350 | 51.0 |
| 2.0 | 0.3 | 4,500 | 70.0 |
| 10.0 | 1.0 | 1,500 | 90.0 |
| 100.0 | 2.0 | 300 | 98.0 |
Summary of Key Assay Parameters
| Parameter | Recommended Value |
| Substrate | This compound |
| Enzyme | Recombinant Human Caspase-1 |
| Excitation Wavelength | ~325 nm |
| Emission Wavelength | ~395 nm |
| Final Substrate Conc. | 5-20 µM |
| Final Enzyme Conc. | 1-10 nM |
| Positive Control Inhibitor | Ac-YVAD-CHO (Ki = 0.76 nM)[4] |
| Assay Temperature | 37°C |
| Plate Format | 96-well, black, flat-bottom |
References
- 1. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. abcam.com [abcam.com]
- 3. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Mca-YVADAPK(Dnp)-OH | AAT Bioquest [aatbio.com]
- 6. ubpbio.com [ubpbio.com]
Application Notes and Protocols for Fluorometric Measurement of ACE2 Activity using Mca-YVADAPK(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme 2 (ACE2) is a critical carboxypeptidase in the Renin-Angiotensin System (RAS), playing a vital role in cardiovascular homeostasis by converting angiotensin II to angiotensin-(1-7). It is also widely recognized as the primary cellular receptor for the spike protein of several coronaviruses, including SARS-CoV-2. Consequently, the modulation of ACE2 activity is a significant area of interest for therapeutic development in cardiovascular diseases and viral infections. This document provides a detailed protocol for measuring ACE2 activity using the fluorogenic substrate Mca-YVADAPK(Dnp)-OH, a sensitive and reliable method suitable for high-throughput screening and kinetic analysis.
Assay Principle
The assay utilizes a specific fluorogenic peptide substrate, Mca-YVADAPK(Dnp)-OH. This substrate incorporates a fluorescent 7-methoxycoumarin (Mca) group and a quenching 2,4-dinitrophenyl (Dnp) group. In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET).[1][2][3] ACE2 specifically cleaves the peptide bond between the proline and lysine residues.[2] This cleavage separates the Mca fluorophore from the Dnp quencher, leading to a quantifiable increase in fluorescence intensity. The rate of this increase is directly proportional to the ACE2 enzymatic activity.
Figure 1. Principle of the fluorometric ACE2 activity assay.
Data Presentation
The following tables summarize key quantitative data for the ACE2 activity assay using Mca-YVADAPK(Dnp)-OH.
Table 1: Substrate and Enzyme Properties
| Parameter | Value | Notes |
|---|---|---|
| Substrate Name | Mca-YVADAPK(Dnp)-OH | (7-Methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-Dinitrophenyl)-OH |
| Molecular Weight | 1145.15 g/mol | [1] |
| Excitation Wavelength | 320-328 nm | [4][5][6] |
| Emission Wavelength | 405-420 nm | [4][5][6] |
| ACE2 Cleavage Site | Pro-Lys bond | [2] |
| Michaelis Constant (Km) | ~46.6 µM | For human recombinant ACE2.[7] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Range | Typical Value |
|---|---|---|
| Substrate Concentration | 10 - 50 µM | 20 µM[5] |
| Enzyme Concentration | Varies by source | 0.5 µg/mL (recombinant)[5] |
| Assay Buffer pH | 7.5 | 7.5[5][8][9] |
| Temperature | Room Temperature to 37°C | 37°C[10] |
| Incubation Time | 30 - 120 minutes | 60 minutes |
Experimental Protocols
Materials and Reagents
-
Mca-YVADAPK(Dnp)-OH substrate (e.g., R&D Systems, Cat# ES007)[9]
-
Recombinant Human ACE2 (e.g., R&D Systems, Cat# 933-ZN)
-
ACE2 Assay Buffer: 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl₂[8][10]
-
ACE2 Inhibitor (optional): MLN-4760 (1 µM) for specificity control[4]
-
DMSO for substrate stock solution preparation
-
Black, flat-bottom 96-well microplates (uncoated)[9]
-
Fluorescence microplate reader with Ex/Em filters for 320/420 nm
Reagent Preparation
-
Substrate Stock Solution (10 mM): Dissolve 1 mg of Mca-YVADAPK(Dnp)-OH (MW: 1145.15) in 87.3 µL of DMSO. Store in light-protected aliquots at -20°C.[8] Note that another substrate, Mca-APK(Dnp), can be prepared by diluting 1 mg in 143 µL of DMSO for a 10 mM stock.[8]
-
Working Substrate Solution (20 µM): Dilute the 10 mM stock solution 1:500 in ACE2 Assay Buffer. Prepare this solution fresh before each experiment.
-
ACE2 Enzyme Solution: Dilute recombinant ACE2 to the desired concentration (e.g., 1 µg/mL for a final concentration of 0.5 µg/mL in the assay) in cold ACE2 Assay Buffer.[5] Keep the enzyme on ice.
-
ACE2 Inhibitor Solution (for Negative Control): Prepare a working solution of MLN-4760 in ACE2 Assay Buffer (e.g., 2 µM for a final concentration of 1 µM).
Assay Workflow
The following diagram outlines the experimental workflow for measuring ACE2 activity.
Figure 2. Experimental workflow for the ACE2 activity assay.
Step-by-Step Protocol
-
Plate Layout: Design the experiment in a 96-well black plate. Include wells for:
-
Blank: 50 µL Assay Buffer + 50 µL Working Substrate Solution (for background fluorescence).
-
Negative Control: 50 µL Enzyme Solution + ACE2 Inhibitor + 50 µL Working Substrate Solution.
-
Positive Control/Sample: 50 µL Enzyme Solution (or biological sample) + 50 µL Working Substrate Solution.
-
-
Enzyme/Sample Addition: Add 50 µL of the diluted ACE2 enzyme solution or the biological sample to the appropriate wells. For blank wells, add 50 µL of Assay Buffer.
-
Inhibitor Addition: For negative control wells, add the ACE2 inhibitor (e.g., MLN-4760) and incubate for 10-15 minutes at the assay temperature (e.g., 37°C).[11] This step ensures the inhibition of specific ACE2 activity.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the 20 µM working substrate solution to all wells. The total reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the assay temperature. Measure the fluorescence in kinetic mode with an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.[5][11] Record readings every 1-5 minutes for a period of 30 to 120 minutes.[11][12]
Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence reading of the blank wells from all other readings.
-
Determine Reaction Rate: Plot the background-subtracted relative fluorescence units (RFU) against time (minutes) for each sample. The initial linear portion of the curve represents the reaction rate. Calculate the slope of this linear portion (Vmax) in RFU/min.
-
Calculate Specific Activity: The ACE2-specific activity is the difference between the rate measured in the absence and presence of a specific inhibitor (e.g., MLN-4760).[4]
-
Specific Activity (RFU/min) = Vmax (Sample) - Vmax (Negative Control)
-
-
Conversion to Molar Units (Optional): To convert RFU/min to pmol/min, a standard curve must be generated using a known concentration of the free Mca fluorophore (e.g., Mca-Pro-Leu).[5] The slope of the standard curve provides the conversion factor (RFU/pmole).
Troubleshooting
-
High Background Fluorescence: The Mca-YVADAPK(Dnp)-OH substrate may exhibit higher background levels compared to other substrates like Mca-APK(Dnp).[8] Ensure proper storage of the substrate (protected from light, -20°C) to prevent degradation.
-
Low Signal: Increase enzyme concentration or incubation time. Verify the activity of the recombinant enzyme.
-
Non-linear Reaction Rate: This may indicate substrate depletion or enzyme instability. If the curve plateaus quickly, reduce the enzyme concentration or the incubation time for rate calculation.
-
Inhibitor Ineffectiveness: Note that some inhibitors have different affinities for ACE2 from different species. For example, DX600 is less effective against rodent ACE2 compared to human ACE2.[4] MLN-4760 is a potent inhibitor for both human and mouse ACE2.[4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate (ES007) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 3. Mca-YVADAPK(Dnp)-OH | AAT Bioquest [aatbio.com]
- 4. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Mouse ACE-2 Assay: R&D Systems [rndsystems.com]
- 6. ≥97% (HPLC), ACE2 substrate, film or powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 10. “Molecular Masks” for ACE2 to Effectively and Safely Block SARS-CoV-2 Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Mca-YVADAP-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive fluorogenic substrate utilized for the detection of caspase-1 and angiotensin-converting enzyme 2 (ACE2) activity.[1][2][3] This substrate is a peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro-Lys, flanked by a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence. This property allows for the continuous monitoring of enzyme activity in a variety of experimental settings.
The cleavage site for caspase-1 is between the aspartic acid (Asp) and alanine (Ala) residues within the YVAD sequence, a canonical recognition motif for this enzyme. For ACE2, the substrate is cleaved at the proline (Pro) and lysine (Lys) junction. The distinct cleavage sites enable the specific assessment of each enzyme's activity.
Key Features:
-
Dual Specificity: Substrate for both caspase-1 and ACE2.
-
Fluorogenic Detection: Provides a sensitive and continuous assay format.
-
FRET-Based Mechanism: Low background signal and high signal-to-noise ratio.
-
Applications: Suitable for in vitro enzyme kinetics, inhibitor screening, and studying cellular pathways involving caspase-1 and ACE2.
Physicochemical and Fluorescent Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | |
| Molecular Weight | 1145.1 g/mol | [4] |
| Excitation Wavelength (Mca) | ~325-328 nm | |
| Emission Wavelength (Mca) | ~392-420 nm | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at -20°C, protected from light and moisture. |
Signaling Pathways
Caspase-1 and the Inflammasome
Caspase-1 is a cysteine protease that plays a central role in the innate immune system. It is the effector enzyme of the inflammasome, a multi-protein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms. Active caspase-1 can also induce a form of programmed cell death called pyroptosis.
There are two main pathways for inflammasome activation: the canonical and non-canonical pathways.
References
Application Notes and Protocols for Mca-YVADAP-Lys(Dnp)-OH in Caspase-1 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive and specific fluorogenic substrate for caspase-1, an enzyme also known as Interleukin-1β Converting Enzyme (ICE). Caspase-1 plays a critical role in the inflammatory process through the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This document provides detailed application notes and protocols for the use of this compound in the screening and characterization of caspase-1 inhibitors.
The substrate is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence YVADAP is derived from the caspase-1 cleavage site in pro-IL-1β. This sequence is flanked by a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is quenched by the proximity of the Dnp group. Upon cleavage by caspase-1 between the aspartic acid (D) and alanine (A) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a significant increase in fluorescence intensity. This fluorescence signal is directly proportional to the caspase-1 activity and can be used to determine the potency of inhibitory compounds.
Product Specifications
| Property | Value |
| Full Name | (7-Methoxycoumarin-4-yl)acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-L-alanyl-L-prolyl-N6-(2,4-dinitrophenyl)-L-lysine |
| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ |
| Molecular Weight | 1145.1 g/mol |
| Excitation Wavelength | 325-328 nm |
| Emission Wavelength | 392-420 nm |
| Purity | >95% (as determined by HPLC) |
| Storage | Store at -20°C, protected from light. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-1 signaling pathway and the experimental workflow for inhibitor screening using this compound.
Caption: Caspase-1 Inflammasome Signaling Pathway.
Caption: Inhibitor Screening Experimental Workflow.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 10% (w/v) sucrose, 0.1% (w/v) CHAPS, and 10 mM DTT. Prepare fresh DTT for each experiment.
-
Caspase-1 Enzyme: Reconstitute recombinant human caspase-1 in assay buffer to a stock concentration of 1 unit/µL. One unit is defined as the amount of enzyme that cleaves 1 nmol of substrate per hour at 37°C. The final concentration in the assay will be approximately 10-20 nM.
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Further dilute in assay buffer to the desired working concentration. The final concentration in the assay is typically 10-20 µM.
-
Test Inhibitors: Prepare stock solutions of test compounds in DMSO. Create a dilution series to determine the IC₅₀ value. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control Inhibitor: A known caspase-1 inhibitor, such as Ac-YVAD-CHO, should be used as a positive control. Prepare a stock solution and a dilution series in DMSO.
Caspase-1 Inhibition Assay Protocol
-
Plate Setup: Use a black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Reaction Mixture: Prepare a master mix containing the caspase-1 enzyme in assay buffer.
-
Inhibitor Addition: Add 2 µL of the diluted test inhibitor or positive control to the appropriate wells. For the control wells (100% activity), add 2 µL of DMSO.
-
Enzyme Addition: Add 88 µL of the caspase-1 enzyme master mix to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the this compound substrate solution to each well to initiate the reaction. The final reaction volume is 100 µL.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 420 nm. Read the plate every 1-2 minutes for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following table summarizes the inhibitory activity of known caspase-1 inhibitors against this compound cleavage by caspase-1.
| Inhibitor | Target(s) | IC₅₀ (nM) | Ki (nM) | Notes |
| Ac-YVAD-CHO | Caspase-1 | 2,500 (mouse IL-1β production) | 0.76 (human)[1][2] | Potent, reversible, and specific tetrapeptide inhibitor.[1] Also known as L-709049.[1][3] |
| Ac-YVAD-CMK | Caspase-1 | - | - | Irreversible inhibitor. |
| Pralnacasan (VX-740) | Caspase-1 | - | - | Orally active caspase-1 inhibitor that has been evaluated in clinical trials. |
| Belnacasan (VX-765) | Caspase-1 | - | - | An orally available prodrug of VRT-043198, a potent and selective caspase-1 inhibitor. |
Note: The IC₅₀ values can vary depending on the experimental conditions, including enzyme and substrate concentrations. The provided values are for reference.
Specificity and Cross-Reactivity
This compound is a highly specific substrate for caspase-1.[4] However, it is important to consider potential cross-reactivity with other proteases, particularly other caspases and Angiotensin-Converting Enzyme 2 (ACE2).[5][6][7][8]
-
Other Caspases: The YVAD sequence is preferentially recognized by caspase-1. While some minimal cleavage may be observed with other caspases at high concentrations, this compound demonstrates good selectivity for caspase-1 under standard assay conditions. For example, the related inhibitor Ac-YVAD-CHO is highly selective for caspase-1 over caspases-2, -3, -4, -5, -6, -7, -8, -9, and -10.[2]
-
ACE2: this compound is also a known substrate for ACE2.[5][6][7][8] Therefore, when working with complex biological samples that may contain ACE2, it is crucial to use appropriate controls or specific ACE2 inhibitors to ensure that the measured activity is solely attributable to caspase-1.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution and protect from light. |
| Contaminated reagents or plate | Use fresh, high-purity reagents and a new microplate. | |
| Low signal-to-noise ratio | Insufficient enzyme activity | Increase the concentration of caspase-1. |
| Sub-optimal assay conditions | Optimize pH, temperature, and buffer components. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. | |
| No inhibition observed with a known inhibitor | Inactive inhibitor | Check the storage and handling of the inhibitor. Prepare a fresh stock solution. |
| Inactive enzyme | Use a fresh aliquot of caspase-1 and verify its activity. |
Conclusion
This compound is a robust and reliable tool for the in vitro screening and characterization of caspase-1 inhibitors. Its high sensitivity and specificity, combined with a straightforward FRET-based assay protocol, make it an ideal choice for academic research and drug discovery programs targeting inflammatory diseases. By following the detailed protocols and considering the potential for cross-reactivity, researchers can obtain accurate and reproducible data to advance the development of novel caspase-1-targeted therapeutics.
References
- 1. cusabio.com [cusabio.com]
- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Caspase-1 Inflammasome & its Role in Autoinflammatory Diseases: R&D Systems [rndsystems.com]
- 5. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(DNP)-OH (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
High background fluorescence in Mca-YVADAP-Lys(Dnp)-OH assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Mca-YVADAP-Lys(Dnp)-OH fluorogenic substrate for the detection of caspase-1 and ACE2 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence resonance energy transfer (FRET) based method for detecting the activity of proteases such as caspase-1 and angiotensin-converting enzyme 2 (ACE2).[1][2] The substrate consists of a fluorescent group, 7-methoxycoumarin (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp), linked by a peptide sequence (YVADAP-Lys). In the intact substrate, the proximity of the Dnp quencher to the Mca fluorophore results in a low fluorescence signal. Upon cleavage of the peptide by the target enzyme, the Mca fluorophore is separated from the Dnp quencher, leading to a significant increase in fluorescence that can be measured.[1][2]
Q2: What are the primary applications of this assay?
This assay is primarily used to measure the enzymatic activity of caspase-1, a key mediator of inflammation and pyroptosis, and ACE2, a crucial enzyme in the renin-angiotensin system and the cellular receptor for the SARS-CoV-2 virus.[1][3][4][5] Its applications include screening for enzyme inhibitors, studying enzyme kinetics, and assessing the activation of inflammatory pathways in cell lysates and purified enzyme preparations.
Q3: How should the this compound substrate be stored?
Upon receipt, the lyophilized substrate should be stored at -20°C or -80°C, protected from light.[1] Once reconstituted, typically in DMSO, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the sensitivity and accuracy of the this compound assay. The following troubleshooting guide addresses common causes and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High initial fluorescence reading (before adding enzyme) | 1. Substrate Degradation: The peptide substrate may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles), leading to spontaneous cleavage. | 1. Ensure the substrate is stored correctly at -20°C or -80°C, protected from light. Aliquot the reconstituted substrate to minimize freeze-thaw cycles. Test the substrate in a buffer-only control to assess its integrity. |
| 2. Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent substances or proteases. | 2. Prepare fresh, high-purity buffers and reagents. Filter sterilize buffers if necessary. Run a "no enzyme" control to check for background fluorescence from other components. | |
| 3. Autofluorescence from Samples: Cell lysates or other biological samples can contain endogenous fluorescent molecules. | 3. Include a "no substrate" control with your sample to measure its intrinsic fluorescence. Subtract this background value from your measurements. Consider using a different wavelength for excitation/emission if possible to minimize autofluorescence. | |
| Gradual increase in fluorescence in "no enzyme" control | 1. Non-enzymatic Substrate Cleavage: The substrate may be unstable in the assay buffer, leading to slow, non-enzymatic hydrolysis. | 1. Optimize the assay buffer composition. Check the pH and ionic strength. Some components, like certain reducing agents, may affect substrate stability. |
| 2. Contaminating Protease Activity: The sample or reagents may be contaminated with proteases other than the target enzyme. | 2. Add a broad-spectrum protease inhibitor cocktail to your sample (excluding inhibitors of your target enzyme). Ensure all labware is clean and free from protease contamination. | |
| 3. Photobleaching and Photoconversion: Continuous exposure to excitation light can sometimes lead to changes in the fluorescent properties of the substrate or other components. | 3. Minimize the exposure of the samples to the excitation light. Use the lowest possible excitation intensity and the shortest read times that provide a stable signal. | |
| High fluorescence in all wells, including controls | 1. Incorrect Instrument Settings: The gain or sensitivity settings on the fluorescence plate reader may be too high. | 1. Optimize the plate reader settings using a positive control (e.g., a known concentration of free Mca fluorophore) to ensure the signal is within the linear range of the instrument. |
| 2. Well-to-Well Contamination: Cross-contamination between wells during pipetting. | 2. Use careful pipetting techniques to avoid splashing and cross-contamination. Use fresh pipette tips for each sample and reagent addition. | |
| 3. Impure Substrate: The substrate itself may contain fluorescent impurities. | 3. Check the purity of the substrate from the manufacturer's datasheet. If in doubt, consider purchasing the substrate from a different supplier. |
Experimental Protocols
Key Experiment: Caspase-1 Activity Assay in Cell Lysates
Objective: To measure the activity of caspase-1 in a cell lysate sample using the this compound substrate.
Materials:
-
This compound substrate
-
DMSO (for substrate reconstitution)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~325 nm and emission at ~392 nm
-
Cell lysate samples
-
Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for control wells
Procedure:
-
Substrate Preparation:
-
Reconstitute the lyophilized this compound substrate in DMSO to a stock concentration of 10 mM.
-
Further dilute the stock solution in assay buffer to a working concentration (e.g., 100 µM). The optimal final concentration in the assay should be determined empirically but is typically in the range of 10-50 µM.
-
-
Sample Preparation:
-
Prepare cell lysates according to your experimental protocol.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup (per well of a 96-well plate):
-
Test Wells: Add 50 µL of cell lysate (containing a specific amount of total protein, e.g., 20-50 µg) to the well.
-
Negative Control (No Enzyme): Add 50 µL of lysis buffer to the well.
-
Inhibitor Control: Add 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor to the well.
-
Blank (No Substrate): Add 50 µL of cell lysate to the well.
-
Bring the volume in all wells to 90 µL with assay buffer.
-
-
Initiate the Reaction:
-
Add 10 µL of the 100 µM substrate working solution to all wells except the "Blank" wells. Add 10 µL of assay buffer to the "Blank" wells.
-
The final volume in each well will be 100 µL, and the final substrate concentration will be 10 µM.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~325 nm, Emission: ~392 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Blank" wells from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The caspase-1 activity is proportional to the rate of increase in fluorescence (the slope of the linear portion of the curve).
-
Compare the activity in your test samples to the negative and inhibitor controls.
-
Visualizations
Caspase-1 Activation Signaling Pathway
Caption: Canonical inflammasome pathway leading to caspase-1 activation.
Experimental Workflow for this compound Assay
References
Optimizing signal-to-noise ratio for Mca-YVADAP-Lys(Dnp)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in experiments utilizing the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic peptide substrate used to measure the enzymatic activity of Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3] It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the Methoxycoumarin (Mca) group is quenched by the Dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide, Mca is liberated from the quencher, resulting in a measurable increase in fluorescence.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength is approximately 320-328 nm, and the optimal emission wavelength is around 392-420 nm. It is recommended to confirm the optimal wavelengths for your specific instrument and buffer conditions.
Q3: How should I prepare and store the this compound stock solution?
It is recommended to dissolve the lyophilized powder in DMSO to create a stock solution.[4] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Q4: Can other proteases cleave this compound?
Yes, this substrate is not entirely specific to Caspase-1 or ACE2. For instance, Caspase-4 and Caspase-5 may also show some activity. To ensure the specificity of the measured activity, it is crucial to use specific inhibitors in control experiments. For ACE2 assays, MLN-4760 or DX600 can be used as specific inhibitors.[5] For Caspase-1 assays, a specific inhibitor like Ac-YVAD-CHO should be used.
Troubleshooting Guide
Issue 1: Low Signal or No Increase in Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Use a fresh enzyme preparation or a commercially available positive control enzyme. Ensure proper storage and handling of the enzyme. | A significant increase in fluorescence should be observed with the positive control. |
| Sub-optimal Enzyme Concentration | Perform a titration of the enzyme concentration to find the optimal range for your assay. | The signal should increase with higher enzyme concentrations until saturation is reached. |
| Sub-optimal Substrate Concentration | Titrate the substrate concentration. A common starting point is 10-50 µM.[6] | The initial reaction velocity will increase with substrate concentration until the enzyme is saturated. |
| Incorrect Buffer pH or Composition | Ensure the buffer pH is optimal for the enzyme (e.g., pH 7.5 for Caspase-1, pH 6.5-7.5 for ACE2).[1][6] Avoid components that may interfere with the assay, such as high concentrations of detergents or certain metal chelators. | Optimal pH and buffer composition will maximize enzyme activity and signal generation. |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths are correctly set for Mca (Ex: ~325 nm, Em: ~395 nm). Check the gain settings on the fluorometer. | Correct instrument settings will ensure sensitive detection of the fluorescent signal. |
| Substrate Degradation | Protect the substrate from light and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | A fresh, properly stored substrate will provide a reliable signal. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence from Sample | Run a control with your sample (e.g., cell lysate) without the this compound substrate to measure intrinsic fluorescence. Subtract this background from your experimental values. | A more accurate measurement of the signal generated from substrate cleavage. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | Reduced background fluorescence from the assay components themselves. |
| Substrate Autohydrolysis | Prepare the substrate solution fresh and keep it on ice. Run a "no enzyme" control to measure the rate of non-enzymatic substrate cleavage. | A low and stable background signal in the absence of the enzyme. |
| High Substrate Concentration | While ensuring the substrate is not limiting, avoid excessively high concentrations that can contribute to background fluorescence. | An optimized substrate concentration that provides a good signal without unnecessarily elevating the background. |
| Light Scattering | Ensure your samples are free of precipitates. Centrifuge cell lysates to pellet debris before running the assay. | Reduced noise and a more stable baseline reading. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents for all replicates to minimize pipetting errors. | Reduced well-to-well variability and more consistent results. |
| Incomplete Mixing | Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles. | Uniform reaction initiation and progression across all replicates. |
| Temperature Fluctuations | Ensure all components are at the correct temperature before starting the reaction. Use a temperature-controlled plate reader or incubator. | Consistent reaction rates and reproducible results. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. | Minimized variability due to environmental factors affecting the microplate. |
Experimental Protocols
Protocol 1: Caspase-1 Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Substrate Working Solution: Dilute the stock solution to 100 µM in Assay Buffer.
-
Caspase-1 Positive Control: Recombinant active Caspase-1.
-
Inhibitor Control: 10 µM Ac-YVAD-CHO in Assay Buffer.
-
-
Assay Procedure:
-
Prepare samples (e.g., cell lysates) in Assay Buffer.
-
Add 50 µL of sample, positive control, or buffer (for blank) to the wells of a black 96-well microplate.
-
For inhibitor controls, add 10 µL of Ac-YVAD-CHO to the respective wells and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the 100 µM substrate working solution to all wells (final substrate concentration will be 50 µM).
-
Immediately measure the fluorescence (Ex: 325 nm, Em: 395 nm) kinetically for 30-60 minutes at 37°C, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min) for each well.
-
Subtract the rate of the blank from all other readings.
-
Compare the rates of the experimental samples to the positive control and inhibitor control.
-
Protocol 2: ACE2 Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 75 mM Tris-HCl, pH 6.5, 1 M NaCl, 0.5 mM ZnCl₂.[1]
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Substrate Working Solution: Dilute the stock solution to 20 µM in Assay Buffer.
-
ACE2 Positive Control: Recombinant active ACE2.
-
Inhibitor Control: 20 µM MLN-4760 or DX600 in Assay Buffer.
-
-
Assay Procedure:
-
Prepare samples (e.g., tissue homogenates, cell lysates) in Assay Buffer.
-
Add 40 µL of sample, positive control, or buffer (for blank) to the wells of a black 96-well microplate.
-
Add 10 µL of inhibitor or Assay Buffer to the appropriate wells and incubate for 15 minutes at 37°C.
-
Start the reaction by adding 50 µL of the 20 µM substrate working solution to all wells (final substrate concentration will be 10 µM).[1]
-
Measure the fluorescence (Ex: 325 nm, Em: 395 nm) kinetically for 60-90 minutes at 37°C, with readings every 5 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all samples.
-
ACE2-specific activity is the difference between the rate in the absence and presence of the specific inhibitor.
-
Visualizations
Caption: FRET mechanism of this compound cleavage.
Caption: Troubleshooting workflow for optimizing signal-to-noise ratio.
References
- 1. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mca-YVADAP-Lys(Dnp)-OH Caspase-1 Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mca-YVADAP-Lys(Dnp)-OH fluorogenic substrate for caspase-1 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This assay is a fluorescence resonance energy transfer (FRET)-based method for detecting the activity of proteases like caspase-1. The substrate peptide, this compound, contains a fluorescent reporter (7-methoxycoumarin, Mca) and a quencher (2,4-dinitrophenyl, Dnp) in close proximity. In this state, the fluorescence of Mca is suppressed by the Dnp group. Upon cleavage of the peptide by an active enzyme such as caspase-1 at the aspartic acid residue within the YVAD sequence, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity, which is directly proportional to the enzyme's activity.
Q2: What enzymes can cleave the this compound substrate?
A2: This substrate is primarily designed as an excellent substrate for caspase-1 (also known as Interleukin-1 Converting Enzyme, ICE). However, it can also be cleaved by angiotensin I-converting enzyme-2 (ACE-2).[1] It is important to be aware of potential cross-reactivity with other caspases, such as caspase-4 and caspase-5, which also recognize the YVAD sequence. Caspase-3 shows weak activity towards this substrate.[2]
Q3: What are the recommended excitation and emission wavelengths for the Mca fluorophore?
A3: Upon cleavage of the substrate, the Mca fluorophore should be excited at approximately 325-328 nm, with the resulting fluorescence emission measured at around 392-400 nm. The cleaved AFC (7-amino-4-trifluoromethyl coumarin) in similar assays emits at a longer wavelength of around 505 nm when excited at 400 nm.[3] Always confirm the optimal settings for your specific plate reader or fluorometer.
Q4: How should the this compound substrate be stored?
A4: The lyophilized peptide should be stored at -20°C to -70°C, protected from light. Once reconstituted, typically in DMSO, it is recommended to aliquot the solution and store it at -80°C for up to six months or -20°C for one month to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Degradation: The substrate may have degraded due to improper storage or handling (e.g., exposure to light, repeated freeze-thaw cycles).2. Contaminated Reagents: Buffers or water used for dilutions may be contaminated with fluorescent compounds.3. Autofluorescence: Cell lysates or tested compounds may exhibit intrinsic fluorescence at the assay wavelengths.4. Non-specific Protease Activity: Other proteases in the sample may be cleaving the substrate. | 1. Use a fresh aliquot of the substrate. Ensure proper, light-protected storage.2. Use fresh, high-purity, sterile-filtered buffers and water.3. Run a "no enzyme" or "no substrate" control to measure and subtract the background fluorescence from your samples.4. Include a known caspase-1 inhibitor (e.g., Ac-YVAD-CHO) in a control well to confirm that the signal is specific to caspase-1 activity.[5] |
| Low or No Signal | 1. Inactive Caspase-1: The enzyme in your sample may be inactive or present at a very low concentration.2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for caspase-1 activity.3. Sub-optimal Substrate Concentration: The substrate concentration may be too low for the amount of enzyme.4. Inner Filter Effect: At high concentrations, the substrate or other components in the sample can absorb the excitation or emission light, leading to a reduction in the measured fluorescence.[6][7] | 1. Use a positive control with known active recombinant caspase-1 to verify the assay setup. Ensure that protease inhibitors were not used during sample preparation.[8]2. The optimal pH for caspase-1 is typically around 7.2-7.5. Ensure the assay is performed at the recommended temperature (e.g., 37°C).3. Perform a substrate titration to determine the optimal concentration for your experimental conditions.4. Measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is high (e.g., >0.1), dilute your sample to minimize this effect.[9] |
| High Well-to-Well Variability (%CV) | 1. Pipetting Errors: Inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors.2. Incomplete Mixing: Reagents may not be uniformly mixed in the wells.3. Temperature Gradients: Uneven temperature across the microplate.4. Photobleaching: The Mca fluorophore can be susceptible to photobleaching, especially with prolonged or repeated exposure to the excitation light.[10][11] | 1. Use calibrated pipettes and consider using reverse pipetting for viscous solutions. Prepare master mixes of reagents to be added to the wells.2. Gently mix the plate on an orbital shaker for a short period after adding reagents.3. Ensure the plate is uniformly equilibrated to the assay temperature before reading.4. Minimize the exposure of the plate to the excitation light. Use the lowest necessary light intensity and number of flashes on the plate reader. Consider taking a single endpoint reading rather than multiple kinetic readings if photobleaching is a significant issue.[12] |
| Declining Signal in Controls Over Time | 1. Photobleaching: As mentioned above, repeated measurements can lead to a decrease in fluorescence.2. Substrate Adsorption: The peptide substrate may be adsorbing to the walls of the microplate wells. | 1. Reduce the frequency of measurements in kinetic assays or take a single endpoint reading.[12]2. Include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to prevent adsorption.[12] |
Quantitative Data Presentation
While specific performance data for the this compound assay is not widely published, the following table outlines typical performance metrics for FRET-based caspase assays. These values should be used as a general guide, and it is recommended that each laboratory validates the assay for their specific conditions.
| Performance Metric | Typical Expected Range | Notes |
| Signal-to-Background (S/B) Ratio | 5 - 20 fold | Calculated as the fluorescence of the positive control (active enzyme) divided by the fluorescence of the negative control (no enzyme). |
| Z'-Factor | ≥ 0.5 | A Z'-factor of 0.5 or greater is indicative of a robust and reliable assay suitable for high-throughput screening.[13] |
| Coefficient of Variation (%CV) | < 15% | Represents the well-to-well reproducibility of the assay. Lower %CV values indicate higher precision. |
Experimental Protocols
Caspase-1 Activity Assay in Cell Lysates
-
Cell Lysis:
-
Induce apoptosis or inflammasome activation in your cell line of choice using a suitable stimulus.
-
Harvest cells (typically 1-5 x 10^6 cells) and pellet them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup (96-well plate format):
-
Prepare a master mix of the 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT). Add DTT fresh before use.
-
In each well, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
For a negative control, use lysis buffer instead of cell lysate.
-
For an inhibitor control, pre-incubate a sample well with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO at a final concentration of 10 µM) for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare the this compound substrate solution in the 1X Reaction Buffer. A typical final concentration is 50 µM.
-
Add 5 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~328 nm and emission at ~395 nm.
-
Visualizations
Caspase-1 Activation Signaling Pathway
References
- 1. abmole.com [abmole.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting low signal in caspase-1 activity assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in caspase-1 activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or absent signal in a caspase-1 activity assay?
A low signal in a caspase-1 assay can stem from several factors throughout the experimental workflow. The primary causes include insufficient activation of the inflammasome, leading to low levels of active caspase-1, suboptimal sample preparation resulting in enzyme degradation, incorrect assay conditions, or issues with reagent integrity. A systematic approach, starting from verifying cell stimulation and controls, is crucial for diagnosis.
Q2: How can I confirm that my cells have been adequately stimulated to induce caspase-1 activation?
Effective stimulation is critical for activating the inflammasome pathway, which leads to the cleavage of pro-caspase-1 into its active form.
-
Positive Controls: Use known inflammasome activators like lipopolysaccharide (LPS) followed by nigericin or ATP for NLRP3 inflammasome activation in macrophage cell lines like THP-1.[1]
-
Alternative Methods: For some cell types, such as keratinocytes, UV treatment can be a valid method for inducing caspase-1.[1]
-
Western Blotting: The most definitive way to confirm activation is to perform a Western blot on cell lysates and supernatants. This allows you to visualize the cleavage of the 45 kDa pro-caspase-1 into its active p20 and p10 subunits.[2] The active fragments are often secreted into the cell culture supernatant.[1]
-
Cytokine Release: Measure the release of mature IL-1β or IL-18 into the supernatant by ELISA, as these are direct downstream products of caspase-1 activity.[1][3]
Q3: What are the best practices for preparing cell or tissue lysates to preserve caspase-1 activity?
Proper lysate preparation is essential to maintain the enzymatic activity of caspase-1.
-
Work Quickly and on Ice: All steps should be performed on ice using pre-chilled buffers and tubes to prevent protease degradation.[4] Caspase-1 is a labile enzyme with a short half-life of approximately 9 minutes once processed.[5]
-
Lysis Buffer Composition: Use a lysis buffer specifically designed for caspase assays. A common formulation includes 50 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, and 0.1 mM EDTA.[6] Protease inhibitors such as leupeptin and pepstatin A can also be included.[7]
-
Cell Harvesting: For adherent cells, scrape them gently after washing with cold PBS. For suspension cells, pellet them by centrifugation at low speed (e.g., 600 x g for 5 minutes at 4°C).[8]
-
Lysis Procedure: After resuspending the cell pellet in lysis buffer (e.g., 25-50 µL per 1-2 million cells), incubate on ice for 10-20 minutes.[4] For tissue samples, homogenization with a Dounce homogenizer on ice is required.[9]
-
Clarification: Centrifuge the lysate at high speed (10,000-20,000 x g) for 10-15 minutes at 4°C to pellet insoluble debris.[8] Transfer the supernatant containing the active caspases to a new, pre-chilled tube.
-
Storage: It is highly recommended to use fresh lysates for the assay.[9] If necessary, samples can be snap-frozen in liquid nitrogen and stored at -80°C, but avoid repeated freeze-thaw cycles.[9]
Q4: My positive control (e.g., recombinant caspase-1) shows a weak signal. What could be the problem?
If the positive control itself is weak, the issue likely lies with the assay reagents or setup.
-
Reagent Integrity: Ensure that assay buffers, substrates, and the recombinant enzyme have been stored correctly at ≤ -20°C and have not undergone multiple freeze-thaw cycles. Some kit components, like the Caspase-Glo® 1-reagent, lose activity with repeated thawing.[10]
-
Substrate Viability: Substrates, particularly fluorometric ones like YVAD-AFC or colorimetric ones like Ac-YVAD-pNA, are light-sensitive and should be stored protected from light.[8]
-
Buffer Preparation: Ensure that essential components like DTT have been freshly added to the reaction buffer before use, as specified by the manufacturer's protocol.
Q5: How can I optimize my assay conditions for a better signal?
-
Incubation Time: Most protocols recommend an incubation period of 1-2 hours at 37°C.[9] If the signal is weak and the color or fluorescence development is not obvious, you can extend the incubation time, sometimes even overnight, but be mindful of potential increases in background signal.[8]
-
Temperature: The assay should be performed at 37°C for optimal enzyme activity.[8][9] Ensure all reagents are equilibrated to room temperature before starting the assay to avoid temperature fluctuations.[9]
-
Substrate Concentration: The substrate should be at a saturating concentration to ensure the reaction rate is proportional to enzyme concentration. Typical final concentrations are 50 µM for fluorometric substrates (e.g., YVAD-AFC) and 0.2 mM for colorimetric substrates (e.g., Ac-YVAD-pNA).[8][9]
-
Readout Timing: For luminescence-based assays, a run-in time of at least 1 hour at room temperature after adding the reagent allows the signal to stabilize before measurement.[10]
Q6: How do I minimize background signal and ensure my readings are accurate?
-
Include Proper Controls: Always include a "no cell lysate" (buffer only) control to determine the background absorbance or fluorescence of the reagents.[9] This background value should be subtracted from all other readings.
-
Use a Specific Inhibitor: To confirm that the measured activity is specific to caspase-1, run a parallel reaction containing a specific caspase-1 inhibitor, such as Ac-YVAD-CHO.[10][11] A significant reduction in signal in the presence of the inhibitor confirms caspase-1 specificity.
-
Plate Type: Use the correct type of microplate for your assay: clear, flat-bottom plates for colorimetric assays and black plates with clear bottoms for fluorometric assays to reduce crosstalk and background.[9]
Data and Parameters
Table 1: Recommended Assay Parameters
| Parameter | Colorimetric Assay | Fluorometric Assay | Luminescence Assay |
| Substrate | Ac-YVAD-pNA[8] | YVAD-AFC[9] | Z-WEHD-aminoluciferin[11] |
| Final Substrate Conc. | ~200 µM[8] | ~50 µM[9] | Varies by kit |
| DTT Concentration | 2-10 mM in Reaction Buffer[7] | 10 mM in Reaction Buffer[9] | Varies by kit |
| Incubation Temp. | 37°C[8] | 37°C[9] | Room Temperature (after initial lysis)[10] |
| Incubation Time | 60-120 minutes (can be extended)[8] | 60-120 minutes[9] | ≥ 60 minutes[10][11] |
| Wavelength (nm) | 405 nm[8] | Ex/Em = 400/505 nm[9] | N/A (Luminometer) |
Table 2: Recommended Protein Concentrations for Lysates
| Sample Type | Recommended Protein Amount | Recommended Lysis Volume |
| Adherent/Suspension Cells | 50-200 µg per reaction[9] | 25-100 µL per 1-2 million cells[8] |
| Tissue Homogenate | 100-200 µg per reaction | 100 µL per 3-10 mg tissue[8] |
Note: Protein concentration should be determined using an assay compatible with the detergents in the lysis buffer, such as the Bradford or BCA assay.[7] The BCA method may not be suitable if the lysis buffer contains high concentrations of DTT.[8]
Key Experimental Protocols
Protocol 1: Preparation of Cell and Tissue Lysates
-
Cell Harvesting:
-
Suspension Cells: Centrifuge cells at 600 x g for 5 minutes at 4°C. Discard the supernatant and wash once with ice-cold PBS.
-
Adherent Cells: Aspirate the culture medium. Wash cells once with ice-cold PBS, then add lysis buffer and scrape the cells.
-
-
Lysis: Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100 µL per 2 million cells).[8] For tissue, add 100 µL of lysis buffer per 5-10 mg of tissue and homogenize on ice with a Dounce homogenizer.[8][9]
-
Incubation: Incubate the lysate on ice for 10-15 minutes.[8]
-
Clarification: Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C.[8]
-
Collection: Carefully transfer the supernatant to a new pre-chilled tube. Keep on ice for immediate use or store at -80°C.
Protocol 2: General Caspase-1 Activity Assay (96-Well Plate)
-
Protein Quantification: Determine the protein concentration of your lysates.
-
Plate Setup: Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[9] Adjust the volume to 50 µL with chilled Dilution Buffer or Lysis Buffer if necessary.
-
Controls:
-
Negative Control: 50 µL of lysate from uninduced cells.
-
Background Control: 50 µL of Cell Lysis Buffer without lysate.[9]
-
Inhibitor Control (Optional): 50 µL of induced lysate in a separate well, to which a specific caspase-1 inhibitor will be added.
-
-
Reaction Mix Preparation: Prepare a master mix of 2X Reaction Buffer containing freshly added DTT (final concentration of ~10 mM).[9]
-
Initiate Reaction: Add 50 µL of the 2X Reaction Buffer master mix to each well.
-
Add Substrate: Add 5 µL of the appropriate caspase-1 substrate (e.g., 4 mM YVAD-pNA or 1 mM YVAD-AFC) to each well.[9][12]
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[9]
-
Read Plate: Measure the output on a microplate reader at the appropriate wavelength (405 nm for colorimetric, Ex/Em 400/505 nm for fluorometric).[9]
-
Data Analysis: Subtract the background reading from all samples. Calculate the fold-increase in activity by comparing the values from induced samples to the uninduced controls.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cloud-clone.com [cloud-clone.com]
- 4. jove.com [jove.com]
- 5. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzo Life Sciences Caspase-Cell Lysis Buffer (30ml), Quantity: Each of | Fisher Scientific [fishersci.com]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antbioinc.com [antbioinc.com]
- 9. abcam.com [abcam.com]
- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 11. promega.com [promega.com]
- 12. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
ACE2 Assay Optimization with Mca-YVADAP-Lys(Dnp)-OH: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ACE2 assay utilizing the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in an ACE2 assay?
A1: this compound is a fluorogenic peptide substrate used to measure the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2) and Caspase-1.[1][2][3][4] The peptide incorporates a fluorescent reporter, 7-methoxycoumarin (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is suppressed by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2][5] When ACE2 cleaves the peptide bond between the Proline (Pro) and Lysine (Lys) residues, Mca and Dnp are separated, leading to an increase in fluorescence intensity.[5] This increase in fluorescence is directly proportional to the ACE2 enzymatic activity and can be measured using a fluorescence microplate reader.[6]
Q2: Is this compound specific to ACE2?
A2: No, this substrate is not entirely specific to ACE2. It is also known to be cleaved by other proteases, most notably Caspase-1, which cleaves the peptide bond between Alanine (Ala) and Aspartic acid (Asp).[5][7] Therefore, it is crucial to incorporate appropriate controls and specific inhibitors to ensure that the measured activity is attributable to ACE2.
Q3: What are the recommended excitation and emission wavelengths for detecting the cleaved Mca product?
A3: The optimal excitation wavelength for the Mca fluorophore is approximately 325-330 nm, and the emission should be measured at around 390-405 nm.[8][9]
Q4: What are the key components of a typical ACE2 assay buffer?
A4: A common assay buffer for ACE2 activity includes a buffering agent (e.g., 50 mM HEPES), salts (e.g., 200 mM NaCl), and a divalent cation, typically 10 µM Zinc Chloride (ZnCl₂), as ACE2 is a zinc metalloproteinase.[8][10] The pH is generally maintained around 6.8 to 7.5.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Substrate degradation due to light exposure or improper storage. | 1. Protect the substrate from light and store it at -20°C or -80°C as recommended.[3][5][11] Aliquot the substrate to avoid repeated freeze-thaw cycles.[3][5] |
| 2. Contaminated reagents or assay buffer. | 2. Prepare fresh buffers and reagents. Use high-purity water. | |
| 3. Autofluorescence from biological samples. | 3. Include a "no enzyme" control for each biological sample to measure and subtract its intrinsic fluorescence. | |
| 4. Non-specific substrate cleavage by other proteases in the sample.[7] | 4. Incorporate a specific ACE2 inhibitor like MLN-4760 as a negative control to determine the portion of fluorescence signal that is not ACE2-dependent.[10][12] | |
| Low or No Signal | 1. Inactive ACE2 enzyme. | 1. Ensure proper storage and handling of the ACE2 enzyme. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a positive control. |
| 2. Sub-optimal assay conditions (pH, temperature, buffer components). | 2. Optimize the assay buffer composition, pH, and temperature. Ensure the presence of ZnCl₂.[8][10] | |
| 3. Insufficient substrate or enzyme concentration. | 3. Perform a titration of both the enzyme and substrate to determine their optimal concentrations. Ensure the substrate is in excess during the entire incubation time.[10] | |
| 4. Presence of inhibitors in the sample. | 4. If screening for inhibitors, this is the expected outcome. For routine activity assays, consider sample purification steps to remove potential inhibitors. | |
| Assay Variability/Poor Reproducibility | 1. Inconsistent pipetting or mixing. | 1. Use calibrated pipettes and ensure thorough but gentle mixing of reagents in the assay plate.[13] |
| 2. Temperature fluctuations during incubation. | 2. Maintain a constant and optimal temperature throughout the assay incubation period. | |
| 3. Edge effects in the microplate. | 3. Avoid using the outer wells of the microplate or fill them with buffer to maintain a humidified environment. | |
| 4. Insufficient pre-incubation with inhibitors. | 4. When using inhibitors, allow for a sufficient pre-incubation time with the enzyme before adding the substrate (e.g., at least 10 minutes).[10] |
Experimental Protocols
Standard ACE2 Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 200 mM NaCl, 10 µM ZnCl₂, pH 7.4.
-
ACE2 Enzyme: Recombinant human ACE2 diluted in Assay Buffer to the desired concentration.
-
Substrate Solution: this compound dissolved in DMSO to create a stock solution, then diluted in Assay Buffer to the final working concentration (e.g., 15-50 µM).[10][12]
-
Inhibitor (Negative Control): MLN-4760 diluted in Assay Buffer.[10][12]
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer (for blank), ACE2 enzyme solution, or ACE2 enzyme pre-incubated with inhibitor to the wells of a black, flat-bottom 96-well plate.
-
Include a substrate-only control containing just the Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Excitation: 330 nm, Emission: 390 nm) in a kinetic mode, recording data every 5 minutes for at least 30 minutes.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the substrate-only control) from all other readings.
-
Plot the fluorescence units (RFU) against time to determine the reaction rate (slope).
-
ACE2 activity is proportional to the slope of the linear portion of the curve.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Substrate Concentration | 1-50 µM | [10] |
| ACE2 Inhibitor (MLN-4760) Concentration | 10 mM stock solution | [10] |
| Final ACE2 Concentration (Example) | 0.2 nM | [12] |
| Excitation Wavelength | 320-330 nm | [8][9] |
| Emission Wavelength | 390-405 nm | [8][9] |
| Assay Buffer pH | 6.8 - 7.5 | [7][8] |
Visualizations
Caption: FRET-based ACE2 assay mechanism.
Caption: ACE2 enzymatic assay workflow.
Caption: Troubleshooting decision tree for ACE2 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mca-YVADAPK(Dnp)-OH | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
- 10. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Interference from biological samples in Mca-YVADAP-Lys(Dnp)-OH assay
Welcome to the technical support center for the Mca-YVADAP-Lys(Dnp)-OH assay. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to interference from biological samples in this caspase-1 activity assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorometric method used to measure the activity of caspase-1. The substrate, this compound, consists of a peptide sequence (YVADAP) recognized by caspase-1, flanked by a fluorescent reporter molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-Dinitrophenyl (Dnp). In the intact substrate, the fluorescence of Mca is suppressed by the proximity of the Dnp quencher through a process called Fluorescence Resonance Energy Transfer (FRET). When caspase-1 is active in a sample, it cleaves the peptide sequence, separating the Mca fluorophore from the Dnp quencher. This separation results in an increase in fluorescence intensity, which is directly proportional to the caspase-1 activity. The fluorescence is typically measured at an excitation wavelength of around 320-340 nm and an emission wavelength of 390-405 nm.
Q2: What are the most common sources of interference from biological samples in this assay?
A2: Biological samples such as cell lysates and tissue homogenates can contain endogenous substances that interfere with the assay, leading to inaccurate results. The most common sources of interference include:
-
Hemoglobin: Released from red blood cells during sample preparation, hemoglobin can absorb light at both the excitation and emission wavelengths of the Mca fluorophore, a phenomenon known as the inner filter effect. This leads to quenching of the fluorescence signal and an underestimation of caspase-1 activity.
-
Bilirubin: A breakdown product of heme, bilirubin can also absorb light in the range of the Mca fluorophore's emission, causing signal quenching.
-
High protein concentrations: Very high concentrations of total protein in the lysate can affect the assay kinetics and linearity.
-
Endogenous autofluorescence: Some cellular components naturally fluoresce at similar wavelengths to Mca, leading to high background signals.
-
Lipids: High lipid content in samples can cause light scattering and potentially affect enzyme kinetics.
Q3: How can I minimize interference from hemoglobin in my samples?
A3: To minimize hemoglobin interference, you can:
-
Perform a hemoglobin depletion step: Before running the assay, you can treat your lysate with a hemoglobin depletion resin or perform a precipitation-based removal. A detailed protocol is provided in the Troubleshooting Guide below.
-
Dilute the sample: If the hemoglobin concentration is not excessively high, diluting the lysate can reduce the inner filter effect. However, ensure that the caspase-1 activity in the diluted sample remains within the detection range of the assay.
-
Use appropriate controls: Include a "lysate only" control (without the this compound substrate) to measure the background fluorescence of your sample, which can then be subtracted from the readings of your test samples.
Q4: Can I use serum-containing media for my cells before lysis?
A4: It is generally recommended to use serum-free media when collecting cell supernatants for caspase-1 activity assays, as serum contains high concentrations of proteins, including albumin, which can interfere with the assay. If you are measuring intracellular caspase-1 from cell lysates, it is good practice to wash the cells with phosphate-buffered saline (PBS) before lysis to remove any residual serum.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with the this compound assay when using biological samples.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence from the biological sample (e.g., cell lysate).2. Contamination of reagents or microplate.3. Substrate degradation due to improper storage or handling. | 1. Include a "sample only" control (without substrate) and subtract this background reading from your experimental values.2. Use fresh, high-quality reagents and fluorescence-dedicated microplates.3. Store the this compound substrate protected from light and at the recommended temperature. Aliquot the substrate to avoid repeated freeze-thaw cycles. |
| Low or No Signal | 1. Low caspase-1 activity in the sample.2. Inactive enzyme due to improper sample handling or storage.3. Presence of interfering substances quenching the fluorescence (e.g., high hemoglobin or bilirubin concentration).4. Incorrect filter settings on the plate reader. | 1. Use a positive control (e.g., cells treated with a known caspase-1 activator like nigericin or ATP after LPS priming) to ensure the assay is working.2. Prepare fresh lysates and store them at -80°C. Avoid repeated freeze-thaw cycles.3. See the table on "Quantitative Impact of Common Interferences" and the experimental protocols for mitigating interference.4. Ensure the excitation and emission wavelengths are set correctly for the Mca fluorophore (Ex: ~325 nm, Em: ~395 nm). |
| Non-linear Reaction Kinetics | 1. Substrate depletion during the assay.2. High enzyme concentration leading to rapid substrate consumption.3. Presence of enzyme inhibitors in the sample. | 1. Monitor the reaction kinetically and use the initial linear phase for activity calculation. Consider using a lower substrate concentration if substrate inhibition is suspected.2. Dilute the biological sample and re-run the assay.3. Prepare samples with a protease inhibitor cocktail that does not inhibit caspases. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Bubbles in the wells. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting.2. Gently mix the contents of each well after adding all reagents.3. Be careful not to introduce bubbles during pipetting. If bubbles are present, gently pop them with a clean pipette tip before reading the plate. |
Quantitative Impact of Common Interferences
The following table provides an estimation of the signal reduction in the this compound assay due to the presence of hemoglobin and bilirubin. These values are illustrative and can vary depending on the specific experimental conditions.
| Interfering Substance | Concentration | Approximate Signal Inhibition (%) | Mechanism of Interference |
| Hemoglobin | 50 µg/mL | ~15-25% | Inner Filter Effect (absorption of excitation and emission light) |
| 100 µg/mL | ~30-50% | ||
| 200 µg/mL | ~60-80% | ||
| Bilirubin | 10 µM | ~10-20% | Fluorescence Quenching (absorption of emission light) |
| 25 µM | ~25-40% | ||
| 50 µM | ~50-70% |
Experimental Protocols
Preparation of Cell Lysates for Caspase-1 Assay
This protocol is suitable for adherent or suspension cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Adherent cells: Scrape cells in the presence of ice-cold PBS and pellet by centrifugation.
-
-
Washing: Wash the cell pellet once with ice-cold PBS to remove residual media and serum. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of Lysis Buffer per 1-5 x 10^6 cells.
-
Incubation: Incubate the cell suspension on ice for 15-20 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (which contains the cytosolic proteins, including caspase-1) to a pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is recommended to normalize caspase-1 activity to the total protein concentration.
-
Storage: Use the lysate immediately for the caspase-1 assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
This compound Caspase-1 Activity Assay
Materials:
-
Cell lysate (prepared as described above)
-
This compound substrate (typically 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Assay Mix: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Cell lysate (typically 20-50 µg of total protein per well)
-
Bring the total volume to 90 µL with Assay Buffer.
-
-
Controls:
-
Negative Control: A well containing Assay Buffer and lysate but no substrate.
-
Blank: A well containing only Assay Buffer and substrate.
-
Positive Control (optional but recommended): Lysate from cells treated with a known inducer of caspase-1 activation.
-
-
Initiate Reaction: Add 10 µL of the this compound substrate to each well to a final concentration of 20-50 µM. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometric plate reader with excitation at ~325 nm and emission at ~395 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the "Blank" control) from all readings.
-
Plot the fluorescence intensity versus time.
-
Determine the rate of the reaction (slope of the linear portion of the curve).
-
Normalize the caspase-1 activity to the protein concentration of the lysate.
-
Hemoglobin Depletion from Lysates
This protocol describes a simple precipitation method to reduce hemoglobin content. Commercial kits are also available and should be used according to the manufacturer's instructions.
Materials:
-
Cell lysate containing red blood cell contamination
-
Zinc acetate solution (100 mM)
-
Microcentrifuge
Procedure:
-
To your cell lysate, add zinc acetate to a final concentration of 1 mM.
-
Incubate the mixture at 37°C for 5 minutes (or room temperature for 10 minutes). This will cause the hemoglobin to precipitate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which is the hemoglobin-depleted lysate, and proceed with the caspase-1 assay. Note that some non-hemoglobin proteins may also co-precipitate, so it is important to re-quantify the protein concentration of the depleted lysate.
Visualizations
Caspase-1 Activation Signaling Pathway
The following diagram illustrates a simplified canonical pathway for NLRP3 inflammasome activation, leading to the activation of caspase-1.
Technical Support Center: Mca-YVADAP-Lys(Dnp)-OH
Welcome to the technical support center for the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, use, and troubleshooting of this substrate in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate used to measure the activity of certain proteases. It is particularly well-suited as a substrate for caspase-1 (also known as Interleukin-1 Converting Enzyme or ICE) and Angiotensin-Converting Enzyme 2 (ACE2). The substrate consists of a peptide sequence (YVADAP) flanked by a fluorescent reporter group (Mca, 7-methoxycoumarin-4-yl-acetyl) and a quencher group (Dnp, 2,4-dinitrophenyl). In its intact form, the fluorescence of Mca is suppressed by the Dnp quencher through Förster Resonance Energy Transfer (FRET). When a target enzyme cleaves the peptide sequence, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability and performance of the substrate, it is crucial to adhere to the recommended storage conditions. These are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C to -80°C | Up to 2 years | Store desiccated and protected from light. |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: How should I prepare a stock solution of this compound?
The substrate is soluble in both water and dimethyl sulfoxide (DMSO). For a stock solution in water, it may be necessary to adjust the pH to around 9.0 with 1M NaOH and use sonication to achieve complete dissolution. A common stock solution concentration is 10 mM in DMSO. It is highly recommended to prepare single-use aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the excitation and emission wavelengths for the cleaved Mca fluorophore?
The cleaved 7-methoxycoumarin-4-acetyl (Mca) fluorophore can be detected using the following wavelength settings:
| Parameter | Wavelength (nm) |
| Excitation Maximum | 320 - 328 |
| Emission Maximum | 392 - 420 |
It is always advisable to confirm the optimal excitation and emission wavelengths on your specific fluorescence plate reader.
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh batch of enzyme if possible. Include a positive control with a known active enzyme to validate the assay setup. |
| Incorrect Buffer Conditions | The pH and ionic strength of the assay buffer can significantly impact enzyme activity. Verify that the buffer composition is optimal for your target enzyme. For caspase-1, a common buffer contains HEPES at a neutral pH, while ACE2 assays often use a Tris-based buffer. |
| Substrate Degradation | Ensure the substrate has been stored properly and protected from light. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Wavelength Settings | Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for the Mca fluorophore. |
Issue 2: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Substrate Autohydrolysis | Some spontaneous cleavage of the substrate can occur, leading to a high background. Prepare the substrate-containing reaction mix immediately before adding it to the wells. Run a "no enzyme" control to determine the level of background fluorescence and subtract this value from your experimental readings. |
| Contaminated Reagents | Use high-purity water and reagents to prepare your buffers. Autoclave buffers where appropriate. |
| Light Exposure | The Mca fluorophore is light-sensitive. Keep all substrate solutions and assay plates protected from light as much as possible. |
| Well-to-Well Contamination | Be careful during pipetting to avoid cross-contamination between wells. |
Issue 3: Substrate Precipitation in Working Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility in Assay Buffer | While the substrate is soluble in water with pH adjustment and DMSO, it may have lower solubility in certain assay buffers. Ensure the final concentration of DMSO in the assay is kept low (typically <1%) to avoid enzyme inhibition and precipitation. If precipitation occurs, try preparing a fresh, more dilute working solution of the substrate. |
| Incorrect pH of the Buffer | The solubility of the peptide substrate can be pH-dependent. Ensure your assay buffer is at the correct pH. |
| Buffer Components | High concentrations of certain salts in the assay buffer may reduce the solubility of the substrate. If possible, test different buffer compositions. |
Experimental Protocols
Below are detailed methodologies for using this compound in caspase-1 and ACE2 activity assays.
Protocol 1: In Vitro Caspase-1 Activity Assay
-
Prepare Assay Buffer: A typical caspase-1 assay buffer consists of 20 mM HEPES (pH 7.5), 10% sucrose, and 0.1% CHAPS.
-
Prepare Reagents:
-
Thaw the this compound stock solution and the active caspase-1 enzyme on ice.
-
Prepare a 2X reaction buffer by adding DTT to the assay buffer to a final concentration of 10 mM.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate or purified enzyme solution to the wells of a black 96-well microplate.
-
Include a "no enzyme" control containing 50 µL of assay buffer.
-
Add 50 µL of the 2X reaction buffer to each well.
-
Initiate the reaction by adding 5 µL of a 1 mM this compound solution to each well (final concentration of 50 µM).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.
-
Take kinetic readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Protocol 2: In Vitro ACE2 Activity Assay
-
Prepare Assay Buffer: A common ACE2 assay buffer is composed of 75 mM Tris-HCl (pH 7.5) and 1 M NaCl.
-
Prepare Reagents:
-
Thaw the this compound stock solution and the active ACE2 enzyme on ice.
-
-
Assay Procedure:
-
Add 50 µL of cell lysate or purified enzyme solution to the wells of a black 96-well microplate.
-
Include a "no enzyme" control containing 50 µL of assay buffer.
-
To differentiate ACE2 activity from other proteases, a parallel set of samples can be pre-incubated with a specific ACE2 inhibitor.
-
Initiate the reaction by adding 50 µL of a working solution of this compound in assay buffer to each well. The final substrate concentration typically ranges from 10-50 µM.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
Take kinetic readings every 5-10 minutes for 1-2 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time graph. ACE2 activity is determined by the difference in the rate of reaction between samples with and without the specific ACE2 inhibitor.
-
Visualizations
Caspase-1 Activation and Signaling Pathway
Caption: Caspase-1 activation via the inflammasome complex and subsequent cytokine processing.
ACE2 Signaling and Substrate Cleavage Workflow
Caption: Experimental workflow for measuring ACE2 activity using this compound.
Technical Support Center: Mca-YVADAP-Lys(Dnp)-OH Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mca-YVADAP-Lys(Dnp)-OH fluorogenic substrate for caspase-1 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The this compound assay involves two key pH considerations. For solubilizing the substrate powder in water, a pH of 9.0 is recommended, which can be achieved by the addition of 1M NaOH.[1] However, the optimal pH for the enzymatic cleavage of the substrate by caspase-1 is in the neutral range, typically between pH 7.2 and 7.5 .[2] It is crucial to ensure your final reaction buffer is within this neutral range for maximal enzyme activity.
Q2: Why is the substrate dissolved at a high pH (9.0) if the optimal reaction pH is neutral?
A2: The higher pH of 9.0 is necessary to fully dissolve the this compound substrate in aqueous solutions. Once the substrate is in solution, it can be diluted into the final assay buffer, which should be buffered to the optimal neutral pH for the caspase-1 enzyme. The small volume of the alkaline substrate stock solution will have a negligible effect on the final pH of the assay reaction.
Q3: Can I use a different buffer system for the assay?
A3: Yes, other buffer systems can be used, but it is essential to ensure they buffer effectively in the optimal pH range of 7.2-7.5 and do not interfere with the assay components. HEPES is a commonly used buffer in caspase assays.[2] Always validate a new buffer system to ensure it does not inhibit caspase-1 activity or affect the fluorescence of the Mca and Dnp moieties.
Q4: How does a suboptimal pH affect the assay results?
A4: A suboptimal pH can significantly impact your results in several ways. If the pH is too low or too high, the enzymatic activity of caspase-1 will be reduced, leading to an underestimation of caspase-1 activity. Extreme pH values can also lead to irreversible denaturation of the enzyme.[3][4][5] Furthermore, the fluorescence of the Mca fluorophore can be pH-sensitive, which may affect the signal intensity and the accuracy of your measurements.
Q5: How can I confirm that the pH of my assay is correct?
A5: It is good laboratory practice to measure the pH of your final reaction buffer after all components, except for the enzyme and substrate, have been added. Use a calibrated pH meter to ensure the pH is within the optimal range (7.2-7.5).
Troubleshooting Guide
This guide addresses specific issues related to the effect of pH that you might encounter during your this compound assay.
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Suboptimal reaction buffer pH. The pH of your assay buffer may be outside the optimal range for caspase-1 activity (pH 7.2-7.5).[2] | Prepare a fresh batch of assay buffer and carefully adjust the pH to the optimal range using a calibrated pH meter. |
| Incorrect pH for substrate dissolution. The this compound substrate may not be fully dissolved if the pH was not adjusted to 9.0 during stock solution preparation.[1] | Prepare a fresh stock solution of the substrate, ensuring the pH is adjusted to 9.0 with 1M NaOH to achieve complete dissolution. | |
| High background fluorescence | Substrate degradation. The substrate may be unstable and spontaneously hydrolyze at a non-optimal pH, leading to the release of the fluorophore. | Ensure the substrate stock solution is stored correctly (protected from light and at the recommended temperature) and that the assay buffer pH is within the stable range. |
| Contamination of reagents. Contaminants in your reagents could be fluorescent or have enzymatic activity that cleaves the substrate. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Inconsistent results between experiments | pH drift in the assay buffer. The buffering capacity of your assay buffer may be insufficient, leading to pH changes during the experiment. | Ensure your buffer concentration is adequate for maintaining a stable pH throughout the assay incubation period. Consider using a buffer with a pKa value close to the desired pH. |
| Variable pH of samples. If you are adding samples with different pH values to the assay, this can alter the final reaction pH. | Ensure that all samples are in a compatible buffer or that the final assay buffer has sufficient capacity to maintain the optimal pH. |
Quantitative Data on pH Effect
| pH | Relative Caspase-1 Activity (%) |
| 6.0 | ~ 30-40% |
| 6.5 | ~ 60-70% |
| 7.0 | ~ 85-95% |
| 7.2-7.5 | ~ 100% |
| 8.0 | ~ 70-80% |
| 8.5 | ~ 40-50% |
| 9.0 | < 20% |
Note: This data is compiled from studies on caspase-1 activity with YVAD-based fluorogenic substrates and serves as a general guideline. The exact pH profile may vary slightly with the this compound substrate.
Experimental Protocols
Preparation of this compound Stock Solution (1 mM)
-
Weigh out the appropriate amount of this compound powder.
-
Add sterile, nuclease-free water to the powder to achieve a concentration slightly less than 1 mM.
-
Gently vortex to suspend the powder.
-
Carefully add 1M NaOH dropwise while monitoring the pH with a calibrated pH meter until the pH reaches 9.0 and the substrate is completely dissolved.[1]
-
Bring the final volume to the desired level with sterile, nuclease-free water to achieve a 1 mM concentration.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Caspase-1 Activity Assay Protocol
-
Prepare the Assay Buffer: Prepare a 2X assay buffer containing 100 mM HEPES, 20% Glycerol, 10 mM DTT, and 2 mM EDTA. Adjust the pH to 7.4.
-
Prepare the Reaction Mix: In a 96-well microplate, add the following to each well:
-
50 µL of 2X Assay Buffer
-
Cell lysate or purified enzyme sample (volume will vary depending on the experiment)
-
Sterile, nuclease-free water to bring the total volume to 90 µL.
-
-
Initiate the Reaction: Add 10 µL of the 1 mM this compound stock solution to each well to a final concentration of 100 µM.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with an excitation wavelength of ~325 nm and an emission wavelength of ~392 nm.
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Signaling pathway leading to fluorescence in the caspase-1 assay.
Caption: Troubleshooting logic for low or no signal in the assay.
References
- 1. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 5. monash.edu [monash.edu]
Controlling for non-specific cleavage of Mca-YVADAP-Lys(Dnp)-OH
This guide provides troubleshooting and frequently asked questions for researchers using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH to measure caspase-1 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. It contains a fluorescent reporter (Mca) and a quencher (Dnp). When the peptide is intact, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by a target enzyme, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence. This substrate is primarily used to detect the activity of caspase-1 (also known as Interleukin-1 Converting Enzyme or ICE) and can also be cleaved by Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3]
Q2: What is non-specific cleavage and why is it a concern?
Q3: What are the primary causes of non-specific cleavage or high background signals?
High background signals can arise from several sources:
-
Contaminating Proteases: Cell lysates or impure protein preparations can contain various proteases that may cleave the substrate.
-
Substrate Instability: The substrate may degrade spontaneously under certain experimental conditions, such as suboptimal pH or temperature.
-
Autofluorescence: The sample itself may possess intrinsic fluorescence, which can interfere with the assay readings.[4]
Q4: What are the essential controls for a reliable caspase-1 activity assay?
To ensure the measured activity is specific to caspase-1, the following controls are critical:
-
No-Enzyme Control: A reaction containing all components except the cell lysate or enzyme source. This helps determine the level of spontaneous substrate degradation.[5]
-
No-Substrate Control: A reaction containing the cell lysate but not the this compound substrate. This measures the background autofluorescence of the sample.[5]
-
Specific Inhibitor Control: A reaction including a specific inhibitor of caspase-1, such as Ac-YVAD-CMK. A significant reduction in signal in the presence of the inhibitor confirms that the activity is from caspase-1.[6][7][8]
-
General Protease Inhibitor Control: A reaction including a broad-spectrum protease inhibitor cocktail to assess the contribution of other proteases to substrate cleavage.[9]
Troubleshooting Guide
Problem: High fluorescence signal in the "No-Enzyme" control well.
This indicates that the substrate is being cleaved or is degrading in the absence of your experimental sample, leading to a high background signal.
| Possible Cause | Recommended Solution |
| Substrate Degradation | The substrate is sensitive to light and repeated freeze-thaw cycles. Aliquot the substrate upon receipt and store it at -20°C to -70°C, protected from light.[1] |
| Buffer Incompatibility | The pH or composition of your assay buffer may be causing the substrate to hydrolyze. Verify that the buffer pH is within the optimal range for the assay (typically pH 7.2-7.5). |
| Contaminated Reagents | Your assay buffer or other reagents may be contaminated with proteases. Use fresh, high-quality reagents and sterile technique. |
Problem: Fluorescence signal is not inhibited by the specific caspase-1 inhibitor, Ac-YVAD-CMK.
This suggests that the cleavage of the substrate is being carried out by a protease other than caspase-1.
| Possible Cause | Recommended Solution |
| Non-Caspase Protease Activity | Your sample may contain other proteases (e.g., other caspases, serine proteases) that are cleaving the substrate. |
| 1. Use a General Protease Inhibitor Cocktail: Perform a control experiment with a broad-spectrum protease inhibitor cocktail to see if this reduces the signal. See the protocol below.[9][10] | |
| 2. Confirm Inhibitor Activity: Ensure that your Ac-YVAD-CMK is active and used at an effective concentration (typically 10-50 µM).[6][8] | |
| ACE2 Activity | This compound is also a known substrate for ACE2.[1][2] If your sample contains ACE2, it could contribute to the signal. Consider using a more specific caspase-1 substrate or an ACE2-specific inhibitor to differentiate the activities. |
Interpreting Control Experiments: Sample Data
The following table provides an example of how to interpret data from essential control experiments to identify the source of substrate cleavage.
| Condition | Sample Description | RFU (Relative Fluorescence Units) | Interpretation |
| 1 | Buffer + Substrate (No-Enzyme Control) | 50 | Baseline background from spontaneous substrate hydrolysis. |
| 2 | Cell Lysate (No-Substrate Control) | 100 | Background autofluorescence from the cell lysate. |
| 3 | Cell Lysate + Substrate | 2000 | Total measured activity. |
| 4 | Cell Lysate + Substrate + Ac-YVAD-CMK | 500 | Signal is significantly reduced, confirming a large portion of the activity is from caspase-1. The remaining signal (500 RFU) is non-specific. |
| 5 | Cell Lysate + Substrate + Protease Inhibitor Cocktail | 450 | Signal is dramatically reduced, indicating that non-caspase proteases are responsible for a significant amount of non-specific cleavage. |
Calculation of Specific Caspase-1 Activity: Specific Activity = (RFU of Condition 3) - (RFU of Condition 4) Specific Activity = 2000 - 500 = 1500 RFU
Experimental Protocols
Protocol 1: General Caspase-1 Activity Assay
This protocol provides a basic framework for measuring caspase-1 activity.
-
Prepare Cell Lysates: a. Induce the desired condition in your cells (e.g., treat with an inflammasome activator). b. Harvest 1-5 x 10^6 cells and wash with cold PBS. c. Lyse the cells with 50 µL of chilled Cell Lysis Buffer (e.g., containing 25 mM HEPES, 0.1% CHAPS, 5 mM MgCl₂, 1.3 mM EDTA, 1 mM EGTA).[11] d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris.[5][12] f. Transfer the supernatant to a fresh, pre-chilled tube. Determine the protein concentration.
-
Set up Assay Plate: a. In a 96-well black plate, add 50-100 µg of cell lysate protein per well. Adjust the volume to 50 µL with Cell Lysis Buffer. b. Prepare control wells as described in the FAQs.
-
Run the Reaction: a. Prepare a 2X Reaction Buffer (e.g., containing 10 mM DTT).[5][12] b. Add 50 µL of 2X Reaction Buffer to each well. c. Add 5 µL of 1 mM this compound substrate to each well (final concentration ~50 µM). d. Incubate the plate at 37°C for 1-2 hours, protected from light.[5][13]
-
Measure Fluorescence: a. Read the plate using a fluorescence microplate reader with an excitation wavelength of ~320-400 nm and an emission wavelength of ~405-505 nm.[5][14]
Protocol 2: Control for Specificity using Ac-YVAD-CMK
Use this protocol to confirm that the measured activity is specific to caspase-1.
-
Prepare Samples: Follow steps 1a-1f from Protocol 1.
-
Set up Assay Plate: a. Prepare duplicate sets of wells for your samples. b. In one set of wells, add your cell lysate (50-100 µg). c. In the second "inhibitor" set, pre-incubate the same amount of cell lysate with Ac-YVAD-CMK (final concentration of 10-50 µM) for 15-30 minutes at 37°C.[6][8]
-
Run and Read Assay: Proceed with steps 3a-4a from Protocol 1 for all wells. A significant drop in fluorescence in the inhibitor-treated wells confirms caspase-1 specific activity.
Protocol 3: Control for Non-Specific Proteases
Use this protocol to determine if other proteases are contributing to substrate cleavage.
-
Prepare Samples: Follow steps 1a-1f from Protocol 1.
-
Set up Assay Plate: a. Prepare duplicate sets of wells for your samples. b. In one set, add your cell lysate (50-100 µg). c. In the second "inhibitor cocktail" set, add a broad-spectrum protease inhibitor cocktail (use manufacturer's recommended concentration) to the lysate.[9][15]
-
Run and Read Assay: Proceed with steps 3a-4a from Protocol 1. A drop in fluorescence in the cocktail-treated wells indicates cleavage by non-caspase proteases.
Visualizations
Caption: NLRP3 inflammasome pathway leading to Caspase-1 activation and substrate cleavage.
References
- 1. Mca-YVADAPK(Dnp)-OH Fluorogenic Peptide Substrate ES007: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. glpbio.com [glpbio.com]
- 7. promega.com [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protease Inhibitor Cocktail [promega.sg]
- 10. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - CZ [thermofisher.com]
- 11. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. abcam.com [abcam.com]
- 14. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 15. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
Technical Support Center: Mca/Dnp FRET-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore and the 2,4-Dinitrophenyl (Dnp) quencher pair in Förster Resonance Energy Transfer (FRET) based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the quenching of Mca by Dnp?
The quenching of the Mca fluorophore by the Dnp moiety is based on Förster Resonance Energy Transfer (FRET).[1] FRET is a non-radiative energy transfer process where an excited donor fluorophore (Mca) transfers its energy to a nearby acceptor molecule (Dnp, the quencher).[2][3] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over a range of 1-10 nm.[2][3] In an intact peptide substrate where Mca and Dnp are in close proximity, the fluorescence of Mca is efficiently quenched by Dnp.[4][5] When a protease cleaves the peptide, Mca and Dnp are separated, leading to a significant increase in Mca's fluorescence.[1][6]
Q2: What are the optimal excitation and emission wavelengths for Mca in Mca/Dnp FRET peptides?
The typical excitation wavelength for Mca is around 325-328 nm, and the emission is detected at approximately 392-393 nm.[2][3][4]
Q3: How efficient is Dnp at quenching Mca fluorescence?
Dnp is a highly efficient quencher for Mca. This is due to the significant overlap between the Mca fluorescence emission spectrum and the Dnp absorption spectrum.[5] In a well-designed Mca/Dnp FRET peptide, the fluorescence of the intact substrate can be almost completely quenched.[7]
Q4: What is the Förster distance (R₀) for the Mca/Dnp pair?
The Förster distance (R₀) is the distance at which the FRET efficiency is 50%. For the Mca/Dnp pair, the R₀ value is approximately 36.5 Å (3.65 nm).[1]
Data Presentation
Table 1: Photophysical Properties of the Mca/Dnp FRET Pair
| Parameter | Value | Reference |
| Mca Excitation Wavelength (λex) | 325-328 nm | [2][4] |
| Mca Emission Wavelength (λem) | 392-393 nm | [2][3][4] |
| Mca Molar Extinction Coefficient (ε₃₂₅) | 14,500 M⁻¹cm⁻¹ | [5] |
| Mca Fluorescence Quantum Yield (ΦF) (unquenched) | 0.49 - 0.718 | [5] |
| Mca Fluorescence Quantum Yield (ΦF) (quenched substrate) | ~0.00504 | |
| Dnp Absorption Maximum (λabs) | ~363 nm (with a prominent shoulder to ~410 nm) | [5] |
| Förster Distance (R₀) | 36.5 Å (3.65 nm) | [1] |
Experimental Protocols
Protocol 1: General Protease Activity Assay using an Mca/Dnp FRET Substrate
This protocol outlines the general steps for measuring protease activity using a fluorogenic peptide substrate containing the Mca/Dnp FRET pair.
Materials:
-
Mca-peptide-Dnp substrate
-
Protease of interest
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 0.1 M NaCl, 10 mM CaCl₂, and 0.05% Brij-35)[4]
-
DMSO (for dissolving the substrate)
-
Fluorescence microplate reader or spectrofluorometer
-
Reference compound (e.g., the cleaved Mca-containing peptide fragment) for calibration[4]
Procedure:
-
Prepare a stock solution of the Mca-peptide-Dnp substrate: Dissolve the lyophilized peptide in DMSO to a concentration of 1-10 mM.
-
Dilute the substrate stock solution: Further dilute the substrate in the assay buffer to the desired working concentration (typically in the low micromolar range).
-
Prepare the enzyme solution: Dilute the protease to the desired concentration in the assay buffer.
-
Set up the reaction: In a microplate well or cuvette, add the diluted substrate solution.
-
Equilibrate the temperature: Incubate the plate or cuvette at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add the enzyme solution to the substrate to start the reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.[4] Record data at regular intervals for a set period.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial velocity of the reaction is the slope of the linear portion of the curve.
-
If a reference compound is used, a standard curve can be generated to convert the fluorescence units to the concentration of the cleaved product.[4]
-
Protocol 2: Determination of Quenching Efficiency
Materials:
-
Mca-peptide-Dnp substrate (quenched)
-
Mca-peptide (unquenched donor-only control)
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Prepare solutions: Prepare equimolar concentrations of the Mca-peptide-Dnp substrate and the Mca-peptide control in the assay buffer.
-
Measure the fluorescence of the donor-only control: Record the fluorescence intensity of the Mca-peptide solution (F_D) at the emission maximum (~393 nm) with excitation at ~328 nm.
-
Measure the fluorescence of the quenched substrate: Record the fluorescence intensity of the Mca-peptide-Dnp solution (F_DA) under the same conditions.
-
Calculate the quenching efficiency (E): Use the following formula: E = 1 - (F_DA / F_D)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from buffers or compounds. 2. Substrate degradation or impurity. 3. Non-specific binding of the substrate to the microplate. | 1. Screen individual components for fluorescence. Use fresh, high-purity reagents. 2. Check the purity of the substrate by HPLC. Store the substrate protected from light and moisture. 3. Include a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer.[8] |
| Low Signal or No Increase in Fluorescence | 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, ionic strength). 3. Sub-optimal substrate concentration. 4. Incorrect instrument settings. | 1. Verify enzyme activity with a known active substrate. 2. Optimize the buffer composition for the specific protease. Ensure the pH is optimal for enzyme activity.[9] 3. Perform a substrate titration to determine the optimal concentration. 4. Double-check the excitation and emission wavelengths and the gain settings on the fluorometer. |
| Signal Decreases Over Time | 1. Photobleaching of the Mca fluorophore. 2. Adsorption of the peptide to the plate surface. | 1. Reduce the excitation light intensity or the frequency of measurements.[8] 2. Add a non-ionic detergent to the buffer (e.g., 0.01% Triton X-100).[8] |
| Variability Between Replicates | 1. Pipetting errors. 2. Incomplete mixing. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure accurate liquid handling. 2. Gently mix the reaction components thoroughly. 3. Ensure the microplate or cuvette is properly equilibrated to the assay temperature. |
| Inner Filter Effect | High concentrations of the substrate or other components in the assay absorb the excitation or emission light. | Keep the absorbance of the solution at the excitation and emission wavelengths below 0.1.[2][3] Dilute the sample if necessary. |
Visualizations
Caption: FRET mechanism in an Mca/Dnp protease assay.
Caption: Troubleshooting workflow for Mca/Dnp FRET assays.
References
- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. interchim.fr [interchim.fr]
- 4. peptanova.de [peptanova.de]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. How is Forster distance calculated? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mca-YVADAP-Lys(Dnp)-OH and Ac-WEHD-AFC for Caspase-1 Activity Assays
For researchers, scientists, and drug development professionals investigating inflammation, pyroptosis, and related cellular pathways, the accurate measurement of caspase-1 activity is paramount. Two commonly employed fluorogenic substrates for this purpose are Mca-YVADAP-Lys(Dnp)-OH and Ac-WEHD-AFC. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable substrate for your research needs.
Executive Summary
Both this compound and Ac-WEHD-AFC are valuable tools for monitoring caspase-1 activity. This compound operates on the principle of Förster Resonance Energy Transfer (FRET), offering a ratiometric detection method. In its intact form, the fluorescence of the Mca (7-methoxycoumarin-4-yl)acetyl fluorophore is quenched by the Dnp (2,4-dinitrophenyl) group. Upon cleavage by caspase-1, the fluorophore and quencher are separated, leading to an increase in fluorescence. Ac-WEHD-AFC, on the other hand, is a simpler fluorogenic substrate where the cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) moiety by caspase-1 results in a detectable fluorescent signal.
A key differentiator is the specificity profile. While both are substrates for caspase-1, this compound is also reported to be a substrate for angiotensin-converting enzyme 2 (ACE2). This dual specificity is a critical consideration for researchers working in contexts where ACE2 activity may be present. Ac-WEHD-AFC is recognized not only by caspase-1 but also by caspases-4 and -5.
Performance Characteristics at a Glance
For a direct comparison of the key quantitative parameters of these two substrates, the following table summarizes their optical properties and reported kinetic constants with caspase-1.
| Feature | This compound | Ac-WEHD-AFC |
| Principle | Förster Resonance Energy Transfer (FRET) | Fluorogenic |
| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) | AFC (7-amino-4-trifluoromethylcoumarin) |
| Quencher | Dnp (2,4-Dinitrophenyl) | None |
| Excitation (nm) | ~325 nm | ~380-400 nm[1][2][3][4][5][6] |
| Emission (nm) | ~392-393 nm | ~460-505 nm[1][2][3][4][5][6] |
| Other Known Enzymes | Angiotensin-converting enzyme 2 (ACE2)[7][8][9] | Caspase-4, Caspase-5[6] |
Delving into the Details: Experimental Protocols
To achieve optimal and reproducible results, adherence to a well-defined experimental protocol is crucial. Below are detailed methodologies for utilizing each substrate in a caspase-1 activity assay.
This compound FRET-Based Assay Protocol
This protocol is based on the principles of FRET-based protease assays.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for caspase-1 activity, typically containing 20 mM HEPES, 10% sucrose, 0.1% CHAPS, and 10 mM DTT, adjusted to pH 7.2.
- Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
- Recombinant Caspase-1: Reconstitute lyophilized active human caspase-1 in assay buffer to a desired stock concentration.
2. Assay Procedure:
- In a 96-well microplate, add 50 µL of assay buffer to each well.
- Add 1-10 µL of cell lysate or purified recombinant caspase-1 to the wells.
- To initiate the reaction, add 5 µL of a 100 µM working solution of this compound (prepared by diluting the stock solution in assay buffer) to each well, for a final concentration of 10 µM.
- Immediately measure the fluorescence at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 392 nm.
- Continue to monitor the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at 37°C.
3. Data Analysis:
- The rate of increase in fluorescence intensity is proportional to the caspase-1 activity.
- Calculate the reaction velocity (RFU/min) from the linear portion of the progress curve.
Ac-WEHD-AFC Fluorogenic Assay Protocol
This protocol outlines a standard procedure for a fluorogenic caspase-1 assay.
1. Reagent Preparation:
- Lysis Buffer: Prepare a cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
- Assay Buffer: Prepare a 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT).
- Substrate Stock Solution: Dissolve Ac-WEHD-AFC in DMSO to a stock concentration of 10 mM.
2. Cell Lysis (for cell-based assays):
- Induce apoptosis or inflammasome activation in your cell line of interest.
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in an appropriate volume of lysis buffer and incubate on ice for 10-15 minutes.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
- Collect the supernatant containing the cell lysate.
3. Assay Procedure:
- In a 96-well black microplate, add 50 µL of cell lysate or purified recombinant caspase-1 to each well.
- Add 50 µL of 2x reaction buffer to each well.
- To start the reaction, add 5 µL of a 1 mM working solution of Ac-WEHD-AFC (prepared by diluting the stock solution in assay buffer) to each well, for a final concentration of 50 µM.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence intensity at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm at various time points.[1][2][3][4][5][6]
4. Data Analysis:
- Subtract the background fluorescence (from a no-enzyme control) from all readings.
- The increase in fluorescence intensity over time is indicative of caspase-1 activity.
Visualizing the Underlying Biology and Experimental Processes
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated.
Caption: Caspase-1 Signaling Pathway Diagram.
Caption: General Experimental Workflow.
Concluding Remarks
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protocols.io [protocols.io]
- 4. Ac-WEHD-AFC | Caspase-1荧光底物 | MCE [medchemexpress.cn]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-5 Substrate (Ac-WEHD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Fluorogenic Substrates for ACE2 Activity Assays: Mca-YVADAP-Lys(Dnp)-OH vs. Mca-APK(Dnp)
For researchers, scientists, and drug development professionals engaged in the study of Angiotensin-Converting Enzyme 2 (ACE2), the selection of an appropriate substrate is paramount for obtaining accurate and reliable enzymatic activity data. This guide provides a comprehensive comparison of two commonly used fluorogenic substrates: Mca-YVADAP-Lys(Dnp)-OH and Mca-APK(Dnp), offering insights into their performance, specificity, and practical application.
Both this compound and Mca-APK(Dnp) are intramolecularly quenched fluorogenic peptides that operate on the principle of Förster Resonance Energy Transfer (FRET). They incorporate a fluorescent reporter, 7-methoxycoumarin (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In their intact state, the proximity of the Dnp quencher to the Mca fluorophore suppresses fluorescence. Upon cleavage of the peptide backbone by ACE2, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is proportional to enzyme activity.
Performance and Specificity: A Critical Look
While both substrates are widely used for measuring ACE2 activity, a crucial consideration for researchers is their specificity. Evidence suggests that neither substrate is entirely specific for ACE2, a factor that must be accounted for in experimental design and data interpretation.
This compound is recognized as a substrate for both ACE2 and Caspase-1.[1][2][3][4][5][6][7][8][9] This cross-reactivity necessitates the use of specific inhibitors to differentiate ACE2 activity from that of other proteases, particularly when working with complex biological samples such as cell lysates or tissue homogenates.
Mca-APK(Dnp) , while also a popular choice, has also been shown to be cleaved by other enzymes.[10][11] Therefore, similar to its counterpart, the use of a specific ACE2 inhibitor is highly recommended to ensure that the measured activity is attributable to ACE2.[10][11]
Quantitative Data Comparison
| Substrate | Target Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Species | Notes |
| Mca-APK(Dnp) | ACE2 | 17.4 ± 0.4 | Not Reported | Not Reported | Mouse | Data from a study analyzing species-specific inhibitor sensitivity. |
| ACE2 | 17.8 ± 0.4 | Not Reported | Not Reported | Rat | Data from a study analyzing species-specific inhibitor sensitivity. | |
| ACE2 | 22.0 ± 0.3 | Not Reported | Not Reported | Human | Data from a study analyzing species-specific inhibitor sensitivity. | |
| This compound | ACE2 | Not Reported | Not Reported | Not Reported | - | Widely cited as an ACE2 substrate, but specific kinetic parameters for ACE2 are not consistently reported in readily available literature. Also a known substrate for Caspase-1. |
Note: The absence of comprehensive and directly comparative kinetic data highlights a gap in the current literature. Researchers should exercise caution when comparing the efficiency of these substrates based on data from different studies, as experimental conditions can significantly influence kinetic parameters.
Experimental Protocols
The following provides a generalized methodology for conducting an ACE2 activity assay using either this compound or Mca-APK(Dnp). It is essential to optimize buffer conditions, substrate concentration, and enzyme concentration for each specific experimental setup.
Materials:
-
Recombinant human ACE2 or biological sample (cell lysate, tissue homogenate)
-
Fluorogenic substrate: this compound or Mca-APK(Dnp)
-
Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5)[12]
-
Specific ACE2 inhibitor (e.g., MLN-4760) for determining ACE2-specific activity[1]
-
96-well black microplate[12]
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 320/420 nm[3]
Procedure:
-
Prepare Reagents:
-
Reconstitute the fluorogenic substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Prepare the assay buffer and bring all reagents to room temperature before use.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
ACE2 enzyme or biological sample
-
For control wells, add a specific ACE2 inhibitor.
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (kinetic mode) or at a single endpoint after a defined incubation period.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis by determining the change in fluorescence over time.
-
Subtract the rate of the inhibitor-treated wells from the untreated wells to determine the ACE2-specific activity.
-
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the ACE2 signaling pathway and a typical experimental workflow.
Caption: The Renin-Angiotensin System and the central role of ACE2.
Caption: Generalized workflow for an ACE2 enzymatic activity assay.
Conclusion
Both this compound and Mca-APK(Dnp) are valuable tools for the in vitro assessment of ACE2 activity. The primary consideration for researchers is the known cross-reactivity of these substrates with other proteases. Therefore, the inclusion of a specific ACE2 inhibitor in the experimental design is strongly advised to ensure the accurate measurement of ACE2-specific activity. While a direct comparison of their kinetic efficiencies is not yet available, understanding their individual characteristics and adhering to a robust experimental protocol will enable researchers to generate reliable and meaningful data in their investigations of ACE2 function and its role in health and disease.
References
- 1. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. NSUWorks - Health Professions Division REACH Day: MCA-APK(DNP) IS NOT A SELECTIVE SUBSTRATE OF ANGIOTENSIN-CONVERTING ENZYME-2 [nsuworks.nova.edu]
- 12. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
Validating the Mca-YVADAP-Lys(Dnp)-OH Caspase-1 Assay with Specific Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Mca-YVADAP-Lys(Dnp)-OH assay for measuring caspase-1 activity with other commercially available alternatives. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most suitable assay for their specific needs.
Introduction to Caspase-1 and its Detection
Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. Its activation within multi-protein complexes called inflammasomes triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of programmed cell death known as pyroptosis. Accurate measurement of caspase-1 activity is therefore essential for studying inflammation, innate immunity, and a variety of associated diseases.
The this compound assay is a fluorescence resonance energy transfer (FRET)-based method for detecting caspase-1 activity. The substrate consists of the caspase-1 recognition sequence (YVAD) flanked by a fluorescent donor (Mca) and a quencher (Dnp). In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by active caspase-1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to caspase-1 activity.
Comparison of Caspase-1 Assays
The selection of a caspase-1 assay depends on various factors, including sensitivity, throughput, cost, and the specific experimental question. Here, we compare the this compound assay with two other common methods: a colorimetric assay and a bioluminescent assay.
| Feature | This compound Assay (Fluorometric) | YVAD-pNA Assay (Colorimetric) | Caspase-Glo® 1 Assay (Bioluminescent) |
| Principle | FRET-based cleavage of a fluorogenic substrate | Cleavage of a chromogenic substrate (pNA) | Luciferase-based detection of a specific luminogenic substrate (Z-WEHD-aminoluciferin) |
| Detection | Fluorescence (Excitation: ~325 nm, Emission: ~392 nm) | Absorbance (400-405 nm) | Luminescence |
| Sensitivity | Moderate to High | Low to Moderate | Very High[1] |
| Throughput | High (microplate compatible) | High (microplate compatible) | High (microplate compatible) |
| Advantages | Continuous monitoring of enzyme kinetics possible. | Simple, endpoint assay. Cost-effective. | Highest sensitivity, suitable for low enzyme concentrations.[1] Simple "add-mix-measure" protocol.[2] |
| Disadvantages | Potential for compound interference with fluorescence. Requires a fluorescence plate reader. | Lower sensitivity compared to fluorescent and luminescent assays. | Generally more expensive. Requires a luminometer. |
Validation with Specific Inhibitors
To ensure the specificity of the measured activity, it is crucial to validate any caspase-1 assay with known inhibitors.
-
Ac-YVAD-CMK: A potent and irreversible inhibitor highly specific for caspase-1.[3][4] It is an ideal control to confirm that the measured activity is indeed from caspase-1.
-
Z-VAD-FMK: A broad-spectrum or pan-caspase inhibitor that irreversibly binds to the catalytic site of most caspases.[5] It can be used to determine the contribution of all caspase activity in a sample.
Experimental Protocols
This compound Caspase-1 Activity Assay Protocol
This protocol is a general guideline based on FRET assay principles. Optimal conditions may need to be determined empirically.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% glycerol.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Enzyme Solution: Dilute recombinant active caspase-1 or cell lysate containing caspase-1 in assay buffer to the desired concentration.
-
Inhibitor Stock Solutions: Dissolve Ac-YVAD-CMK and Z-VAD-FMK in DMSO to stock concentrations of 10 mM.
-
-
Assay Procedure:
-
Add 50 µL of diluted enzyme solution or cell lysate to the wells of a black 96-well microplate.
-
For inhibitor validation, pre-incubate the enzyme with varying concentrations of Ac-YVAD-CMK or Z-VAD-FMK for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of a 2X working solution of the this compound substrate (e.g., 20 µM final concentration) to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 392 nm.
-
Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint measurement.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.
-
For inhibitor validation, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Alternative Assay Protocols
Detailed protocols for the YVAD-pNA Colorimetric Assay and the Caspase-Glo® 1 Bioluminescent Assay are typically provided by the kit manufacturers and should be followed accordingly. The Caspase-Glo® 1 assay, for instance, involves a simple "add-mix-read" procedure where the reagent is added directly to the cell culture medium or lysate, and luminescence is measured after a short incubation.[2]
Visualizing the Workflow and Signaling Pathway
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Caspase-1 signaling pathway and assay principle.
Caption: Workflow for this compound assay validation.
Conclusion
The this compound assay is a valuable tool for the specific and sensitive detection of caspase-1 activity. Its validation with specific inhibitors like Ac-YVAD-CMK is essential to ensure the reliability of the results. When compared to other methods, the choice of assay will depend on the specific requirements of the experiment, with bioluminescent assays offering the highest sensitivity for detecting low levels of caspase-1 activity. This guide provides the necessary framework for researchers to effectively utilize and validate the this compound assay and to make informed decisions when selecting a caspase-1 detection method.
References
- 1. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. promega.com [promega.com]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Caspase-1 Activity: A Comparative Analysis of Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of inflammasome activation, accurately quantifying caspase-1 activity is paramount. This guide provides an objective comparison of contemporary and traditional methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
Caspase-1, a cysteine protease, is a central mediator of inflammation. Its activation, primarily through multiprotein complexes called inflammasomes, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3] Given its critical role in both innate immunity and the pathogenesis of numerous inflammatory diseases, the development of robust and reliable methods to measure its activity is of significant interest.[4][5] This guide explores a range of alternative methods beyond simple western blotting for cleaved caspase-1, offering a comparative overview of their principles, performance, and practical considerations.
Comparative Overview of Caspase-1 Activity Assays
The selection of an appropriate caspase-1 assay is contingent on the specific experimental question, sample type, and desired throughput. The following table summarizes the key characteristics of several widely used alternative methods.
| Assay Principle | Method | Output | Throughput | Live-Cell Compatible | In Vivo Application | Key Advantages | Key Limitations |
| Substrate Cleavage | Colorimetric (pNA-based) | Absorbance | High | No | No | Simple, cost-effective, quantitative.[2][3][6] | Lower sensitivity, requires cell lysis. |
| Fluorometric (AFC-based) | Fluorescence | High | No | No | Higher sensitivity than colorimetric assays, quantitative.[1][7] | Requires cell lysis, potential for compound interference. | |
| Luminescence (luciferin-based) | Luminescence | High | Yes (supernatant) | No | High sensitivity, wide dynamic range, can be multiplexed.[8][9][10][11][12] | Higher cost, requires specific plate reader. | |
| Affinity Labeling | FLICA (Fluorescent Labeled Inhibitors of Caspases) | Fluorescence | Medium-High | Yes | No | Detects active enzyme in single cells, allows for multiplexing with other flow cytometry markers.[13][14][15] | Covalent binding may affect cell viability long-term, potential for off-target binding. |
| Biosensors | FRET (Förster Resonance Energy Transfer) | Fluorescence Ratio | Low-Medium | Yes | Yes | Real-time, single-cell resolution, spatiotemporal analysis.[16][17][18] | Requires genetic modification of cells, phototoxicity, complex data analysis. |
| Luciferase-based | Bioluminescence | Low-Medium | Yes | Yes | High sensitivity for in vivo imaging, longitudinal studies.[4][19] | Requires genetic modification, specialized imaging equipment. | |
| Indirect Measurement | ASC Speck Visualization | Fluorescence Microscopy | Low-Medium | Yes | No | Visualizes an upstream event in inflammasome activation, single-cell analysis.[20][21][22][23] | Indirect measure of caspase-1 activity, can be subjective. |
| Advanced Detection | Mass Spectrometry | Mass-to-charge ratio | Low | No | No | High specificity and sensitivity, label-free options.[24][25] | Requires specialized equipment and expertise, complex sample preparation. |
| Imaging Flow Cytometry (ICCE) | Fluorescence Imagery | High | Yes | No | High-throughput, quantitative single-cell analysis of speck formation and caspase-1 activity.[26] | Requires specialized and expensive instrumentation. |
Signaling Pathways and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the canonical inflammasome signaling pathway leading to caspase-1 activation and a general experimental workflow for its measurement.
Detailed Experimental Protocols
Here, we provide detailed methodologies for three key alternative methods for measuring caspase-1 activity.
Fluorescent Labeled Inhibitors of Caspases (FLICA) Assay
This protocol is adapted for a flow cytometry-based readout using a FAM-FLICA probe.
Principle: The FLICA reagent contains a caspase-1 specific peptide sequence (e.g., YVAD) linked to a fluoromethyl ketone (FMK) moiety and a fluorescent reporter (e.g., FAM).[14] The reagent is cell-permeable and the FMK group forms a covalent bond with the active site of caspase-1, leading to the accumulation of the fluorescent signal within cells that have active caspase-1.[13][14]
Materials:
-
FAM-YVAD-FMK (FLICA reagent)
-
DMSO
-
10X Apoptosis Wash Buffer
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture cells to the desired density and treat with appropriate stimuli to induce caspase-1 activation. Include positive and negative controls.
-
Reagent Preparation: Reconstitute the lyophilized FLICA reagent in 50 µL of DMSO to create a 150X stock solution.[15] Immediately before use, prepare a 30X working solution by diluting the 150X stock 1:5 in PBS.[15]
-
Cell Labeling:
-
Adjust the cell concentration to 2-5 x 10^5 cells/mL in culture medium.
-
Add the 30X FLICA working solution to each cell sample at a 1:30 dilution (e.g., 10 µL to 290 µL of cell suspension).[14]
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Washing:
-
Viability Staining (Optional): Resuspend the cell pellet in 1X Apoptosis Wash Buffer containing a viability dye like PI.
-
Data Acquisition: Analyze the samples on a flow cytometer. FAM-FLICA is typically excited at 492 nm and its emission is detected around 520 nm.[14]
Caspase-Glo® 1 Luminescence Assay
This protocol is for measuring caspase-1 activity in cell culture supernatants.
Principle: The Caspase-Glo® 1 assay utilizes a luminogenic substrate containing the WEHD peptide sequence, which is selective for caspase-1.[10] Cleavage of this substrate by caspase-1 releases aminoluciferin, which is then consumed by a thermostable luciferase to produce a stable luminescent signal that is proportional to caspase-1 activity.[10][12]
Materials:
-
Caspase-Glo® 1 Reagent
-
White-walled, multi-well plates suitable for luminescence measurements
-
Luminometer
Protocol:
-
Cell Culture and Stimulation: Plate cells in a white-walled 96-well plate and treat with stimuli to activate the inflammasome.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 1 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 1 Reagent by adding the buffer to the lyophilized substrate and mixing until the substrate is completely dissolved.
-
Assay Procedure:
-
Carefully transfer a desired volume (e.g., 50 µL) of cell culture supernatant from each well of the cell culture plate to a corresponding well of a new white-walled plate.
-
Add an equal volume of the prepared Caspase-Glo® 1 Reagent to each well containing the supernatant.[8]
-
Mix the contents by shaking the plate on a plate shaker for 30 seconds at 300-500 rpm.
-
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the luminescent signal to stabilize.[28]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Specificity Control (Optional): To confirm that the signal is specific to caspase-1, parallel reactions can be set up in the presence of the caspase-1 inhibitor Ac-YVAD-CHO, which is often included in the kit.[9][28]
FRET-Based Biosensor Imaging
This protocol provides a general outline for using a genetically encoded FRET biosensor for live-cell imaging of caspase-1 activity.
Principle: FRET-based biosensors for caspase-1 typically consist of a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., EYFP) linked by a peptide sequence that is a substrate for caspase-1 (e.g., YVAD).[16] In the intact state, excitation of the donor leads to energy transfer to the acceptor, resulting in acceptor emission. Upon cleavage of the linker by active caspase-1, the fluorophores separate, disrupting FRET and leading to an increase in donor emission and a decrease in acceptor emission.[16][17]
Materials:
-
Cells stably or transiently expressing a caspase-1 FRET biosensor
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for the donor and acceptor fluorophores
-
Environmental chamber to maintain 37°C and 5% CO2
-
Image analysis software
Protocol:
-
Cell Transfection/Transduction: Introduce the FRET biosensor construct into the cells of interest and establish a stable cell line or perform transient transfections.
-
Cell Plating: Plate the cells expressing the biosensor onto a suitable imaging dish (e.g., glass-bottom dish).
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to acclimate.
-
Identify a field of view with healthy, biosensor-expressing cells.
-
-
Baseline Imaging: Acquire baseline images in both the donor and acceptor channels before stimulation.
-
Stimulation: Add the inflammasome-activating stimulus to the cells.
-
Time-Lapse Imaging: Acquire images in both channels at regular intervals to monitor the change in FRET over time.
-
Data Analysis:
-
Quantify the fluorescence intensity in the donor and acceptor channels for individual cells over time.
-
Calculate the FRET ratio (e.g., Acceptor/Donor intensity). A decrease in this ratio indicates caspase-1 activity.
-
Normalize the FRET ratio to the baseline to determine the fold-change in activity.[16]
-
Concluding Remarks
The field of caspase-1 activity measurement has evolved significantly, offering a diverse toolkit for researchers. While traditional methods like colorimetric and fluorometric assays remain valuable for high-throughput screening, advanced techniques such as luminescence-based assays, FLICA, and live-cell biosensors provide enhanced sensitivity and the ability to probe caspase-1 activity at the single-cell level and in real-time. The choice of method should be guided by a clear understanding of the experimental goals, available resources, and the specific advantages and limitations of each approach. By carefully considering these factors, researchers can generate robust and reliable data to further unravel the intricate role of caspase-1 in health and disease.
References
- 1. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 2. amsbio.com [amsbio.com]
- 3. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 4. "Developing Caspase-1 Biosensors to Monitor Inflammation in Vitro and i" by Sarah Talley [ecommons.luc.edu]
- 5. Caspase-1-responsive fluorescence biosensors for monitoring endogenous inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.kr]
- 10. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 11. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. mybiosource.com [mybiosource.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Spatio-temporal activation of caspase revealed by indicator that is insensitive to environmental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anchored FRET sensors detect local caspase activation prior to neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] A Caspase-1 Biosensor to Monitor the Progression of Inflammation In Vivo | Semantic Scholar [semanticscholar.org]
- 20. Enzymatically Inactive Procaspase 1 stabilizes the ASC Pyroptosome and Supports Pyroptosome Spreading during Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Caspase-1 activity affects AIM2 speck formation/stability through a negative feedback loop [frontiersin.org]
- 23. Caspase-1 interdomain linker cleavage is required for pyroptosis | Life Science Alliance [life-science-alliance.org]
- 24. mdpi.com [mdpi.com]
- 25. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inflammasome and Caspase-1 activity Characterization and Evaluation (ICCE): An imaging flow cytometer-based detection and assessment of inflammasome specks and caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
A Head-to-Head Comparison of Fluorometric and Colorimetric Caspase-1 Assays
For researchers, scientists, and drug development professionals investigating inflammation and pyroptosis, the accurate measurement of caspase-1 activity is paramount. Caspase-1, a key enzyme in the inflammatory response, is responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. Two of the most common methods for quantifying its activity are fluorometric and colorimetric assays. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Principle of Detection
Both fluorometric and colorimetric caspase-1 assays utilize a synthetic tetrapeptide substrate, typically Tyr-Val-Ala-Asp (YVAD), which is specifically recognized and cleaved by active caspase-1. The difference between the two assays lies in the reporter molecule attached to the YVAD substrate and the method of signal detection.
In fluorometric assays , the YVAD peptide is conjugated to a fluorescent molecule, 7-amino-4-trifluoromethyl coumarin (AFC). When the YVAD-AFC substrate is cleaved by caspase-1, the free AFC molecule is released and emits a yellow-green fluorescence upon excitation, which can be quantified using a fluorometer.
In colorimetric assays , the YVAD peptide is linked to a chromophore, p-nitroanilide (pNA). The enzymatic cleavage of the YVAD-pNA substrate by caspase-1 releases the pNA molecule, which produces a yellow color that can be measured by a spectrophotometer at a wavelength of 400 or 405 nm.[1]
Performance Comparison
The choice between a fluorometric and a colorimetric assay often depends on the specific requirements of the experiment, such as the expected level of caspase-1 activity and the available laboratory equipment. While both methods are effective in detecting caspase-1 activity, fluorometric assays are generally considered to be more sensitive.
| Feature | Fluorometric Assay | Colorimetric Assay |
| Principle | Detection of a fluorescent signal from cleaved substrate (YVAD-AFC) | Detection of a color change from cleaved substrate (YVAD-pNA) |
| Substrate | Ac-YVAD-AFC | Ac-YVAD-pNA |
| Detection Method | Fluorometer (Excitation/Emission ~400/505 nm) | Spectrophotometer (Absorbance at 400 or 405 nm) |
| Sensitivity | High | Moderate |
| Detection Range | Typically in the nanomolar range (Specifics vary by manufacturer) | 2 U/ng protein to 430 U/ng protein[2] |
| Dynamic Range | Wider | Narrower |
| Throughput | High-throughput compatible | High-throughput compatible |
| Cost | Generally higher | Generally lower |
| Advantages | Higher sensitivity, wider dynamic range.[3][4][5] | Simple, cost-effective, requires common laboratory equipment. |
| Disadvantages | May require a more specialized plate reader, potential for compound interference with fluorescence. | Lower sensitivity, narrower dynamic range. |
Experimental Protocols
Below are detailed methodologies for performing both fluorometric and colorimetric caspase-1 assays in cell lysates. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.
Sample Preparation (Common for both assays)
-
Cell Lysis:
-
Induce apoptosis or inflammasome activation in your cell culture model.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[6]
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase-1 activity.
-
Dilute the lysates with Lysis Buffer to a consistent protein concentration for all samples.
-
Fluorometric Caspase-1 Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X Reaction Buffer containing DTT (dithiothreitol) according to the manufacturer's instructions. DTT is essential for caspase activity.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of each cell lysate sample per well.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of the 1 mM YVAD-AFC substrate to each well. The final concentration of the substrate is typically 50 µM.[6]
-
Include appropriate controls, such as a blank (Lysis Buffer only), a negative control (lysate from untreated cells), and a positive control (lysate from cells treated with a known caspase-1 activator or recombinant active caspase-1).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
-
Measurement:
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Determine the fold-increase in caspase-1 activity by comparing the fluorescence of the treated samples to the negative control.
-
Colorimetric Caspase-1 Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X Reaction Buffer containing DTT as specified by the kit manufacturer.
-
-
Assay Reaction:
-
In a 96-well clear microplate, add 50 µL of each cell lysate sample per well.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM YVAD-pNA substrate to each well. The final concentration of the substrate is typically 200 µM.
-
Set up the same controls as described for the fluorometric assay.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from the blank wells) from all readings.
-
Calculate the fold-increase in caspase-1 activity by comparing the absorbance of the treated samples to the negative control.
-
Visualizing the Caspase-1 Signaling Pathway and Assay Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the caspase-1 signaling pathway and the general workflow for both assay types.
Caption: Caspase-1 Signaling Pathway
Caption: General Caspase-1 Assay Workflow
Conclusion
References
The Inflammasome's Luminary: A Comparative Guide to Bioluminescent Caspase-1 Assays
For researchers, scientists, and drug development professionals navigating the complexities of inflammasome activation, the choice of a caspase-1 assay is a critical decision. This guide provides an objective comparison of bioluminescent assays for caspase-1 activity against alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system. Their activation triggers the maturation and release of pro-inflammatory cytokines, a process mediated by the enzymatic activity of caspase-1. Consequently, the accurate measurement of caspase-1 activity is paramount for understanding inflammatory processes and for the development of novel therapeutics targeting inflammation-related diseases. While several methods exist for this purpose, bioluminescent assays have emerged as a highly sensitive and convenient option.
A Comparative Overview of Caspase-1 Assay Technologies
The landscape of caspase-1 activity measurement is dominated by four main techniques: bioluminescent assays, fluorescent assays, colorimetric assays, and western blotting. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the nature of the data they provide.
| Feature | Bioluminescent Assays | Fluorescent Assays | Colorimetric Assays | Western Blotting |
| Principle | Enzymatic reaction producing light | Cleavage of a fluorogenic substrate | Cleavage of a chromogenic substrate | Immunodetection of cleaved caspase-1 |
| Substrate | Z-WEHD-aminoluciferin | YVAD-AFC | YVAD-pNA | N/A |
| Detection | Luminescence | Fluorescence (Ex/Em: ~400/~505 nm) | Absorbance (~405 nm) | Chemiluminescence or fluorescence |
| Sensitivity | Very High | High | Moderate | Moderate to High |
| Dynamic Range | Wide | Moderate | Narrow | Semi-quantitative to Quantitative |
| Throughput | High (96- and 384-well plates) | High (96- and 384-well plates) | High (96- and 384-well plates) | Low |
| "Add-and-Read" | Yes | No (requires cell lysis) | No (requires cell lysis) | No (multi-step process) |
| Multiplexing | Yes (with other assays) | Possible | Possible | Difficult |
| Data Output | Quantitative (Relative Light Units) | Quantitative (Relative Fluorescence Units) | Quantitative (Optical Density) | Semi-quantitative/Quantitative (Band Intensity) |
Quantitative data on the limit of detection (LOD), limit of quantification (LOQ), and the specific dynamic range for each assay type is not consistently reported across manufacturers and literature. However, it is widely acknowledged that bioluminescent assays offer the highest sensitivity among the plate-based methods.[1][2][3][4]
In-depth Look at Bioluminescent Caspase-1 Assays
Bioluminescent assays, such as the Caspase-Glo® 1 Inflammasome Assay, utilize a "glow-type" detection method that provides a stable luminescent signal, often for several hours.[5] This extended signal stability allows for batch processing of plates, enhancing throughput and experimental flexibility.
The core of this assay is the substrate Z-WEHD-aminoluciferin.[5] In the presence of active caspase-1, the WEHD peptide is cleaved, releasing aminoluciferin, which is then utilized by a thermostable luciferase to generate a light signal. To enhance specificity, these assays often include a proteasome inhibitor (e.g., MG-132) to prevent non-specific substrate cleavage.[6] Furthermore, the inclusion of a specific caspase-1 inhibitor, such as Ac-YVAD-CHO, in parallel wells allows for the confirmation that the measured activity is indeed from caspase-1.[5]
A key advantage of the bioluminescent approach is its "add-and-read" format, where the reagent is added directly to the cell culture, leading to cell lysis and the initiation of the luminescent reaction.[5] This streamlined workflow minimizes handling errors and is highly amenable to high-throughput screening (HTS) applications.[2]
Alternative Methods for Caspase-1 Activity Detection
Fluorescent Assays
Fluorescent assays typically employ the peptide substrate YVAD conjugated to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC).[7][8][9][10] Cleavage of this substrate by caspase-1 liberates the fluorophore, resulting in a measurable increase in fluorescence. While sensitive, these assays can be prone to interference from fluorescent compounds in the sample and may exhibit higher background signals compared to bioluminescent methods.
Colorimetric Assays
Colorimetric assays are often based on the cleavage of a peptide substrate, commonly YVAD, linked to a chromophore like p-nitroaniline (pNA).[11][12][13][14][15][16] The release of pNA can be quantified by measuring the absorbance of light at approximately 405 nm. These assays are generally less sensitive than their fluorescent or bioluminescent counterparts but offer a cost-effective and straightforward method for detecting caspase-1 activity.
Western Blotting
Considered a "gold-standard" method by many, western blotting allows for the direct visualization of the cleaved (active) form of caspase-1. This technique provides valuable qualitative and semi-quantitative information about the activation status of the enzyme. However, it is a low-throughput, labor-intensive process that requires sample lysis, protein separation by electrophoresis, transfer to a membrane, and immunodetection. While it can be made quantitative with appropriate standards and software, it is not as readily quantifiable as plate-based assays.
Signaling Pathway and Experimental Workflows
To better understand the biological context and the practical application of these assays, the following diagrams illustrate the caspase-1 signaling pathway and the experimental workflows for each major assay type.
Caption: Caspase-1 signaling pathway.
Caption: Experimental workflows for caspase-1 assays.
Detailed Experimental Protocols
Bioluminescent Caspase-1 Assay (e.g., Caspase-Glo® 1 Inflammasome Assay)
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate at a density of 40,000–60,000 cells per well and culture overnight. Treat cells with the desired stimuli to induce inflammasome activation. Include appropriate vehicle controls.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 1 Substrate with the provided buffer. Add the MG-132 inhibitor to the reconstituted substrate to create the Caspase-Glo® 1 Reagent. For specificity control, prepare a separate aliquot of the reagent containing the Ac-YVAD-CHO inhibitor.
-
Assay Initiation: Add a volume of Caspase-Glo® 1 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours. The luminescent signal is stable for over 3 hours.[5]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with no cells) from all experimental readings. To determine the caspase-1 specific signal, subtract the luminescence values from the wells containing the Ac-YVAD-CHO inhibitor from the corresponding wells without the inhibitor.
Fluorometric Caspase-1 Assay
-
Cell Plating and Treatment: Seed cells in a 96-well black-walled, clear-bottom plate and treat as described for the bioluminescent assay.
-
Cell Lysis: After treatment, centrifuge the plate and carefully remove the supernatant. Lyse the cells by adding a chilled cell lysis buffer and incubating on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the plate to pellet cellular debris. Transfer the supernatant (cell lysate) to a fresh plate.
-
Reaction Setup: Add 2x reaction buffer (containing DTT) to each well containing the cell lysate. Add the YVAD-AFC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of treated samples to untreated controls.
Colorimetric Caspase-1 Assay
-
Cell Plating and Treatment: Seed cells in a 96-well clear plate and treat as described for the bioluminescent assay.
-
Cell Lysis and Lysate Collection: Follow the same procedure as for the fluorometric assay to obtain cell lysates.
-
Reaction Setup: Add 2x reaction buffer (containing DTT) to each well containing the cell lysate. Add the YVAD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance from all readings. The fold-increase in caspase-1 activity is calculated by comparing the absorbance of treated samples to untreated controls.
Western Blot for Active Caspase-1
-
Sample Preparation: Following cell treatment, collect both the cell pellet and the supernatant. Lyse the cell pellet in a suitable lysis buffer. The active p20 subunit of caspase-1 is often secreted, so it is crucial to analyze both the cell lysate and the supernatant.
-
Protein Concentration Determination: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the cleaved (p20) subunit of caspase-1 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: The presence of a band at approximately 20 kDa indicates the presence of active caspase-1. The intensity of the band can be quantified using densitometry software.
Conclusion
Bioluminescent assays for caspase-1 offer a superior combination of sensitivity, simplicity, and high-throughput capability compared to fluorescent, colorimetric, and western blotting methods. The "add-and-read" format significantly streamlines the experimental workflow, making it an ideal choice for large-scale screening of inflammasome modulators. While western blotting remains a valuable tool for confirming the presence of the cleaved caspase-1 fragment, the quantitative and high-throughput nature of bioluminescent assays makes them a powerful primary tool for researchers investigating the intricacies of the inflammasome and its role in health and disease. The choice of assay will ultimately depend on the specific research question, available equipment, and desired throughput. This guide provides the necessary information to make an informed decision and to effectively implement the chosen method.
References
- 1. biocompare.com [biocompare.com]
- 2. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Caspase-Glo® 1 Inflammasome Assay [promega.sg]
- 7. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 8. abcam.com [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Caspase-1 Assay Kit (Colorimetric) (ab273268) | Abcam [abcam.com]
- 13. Caspase-1 Assay Kit, Colorimetric | 218790 [merckmillipore.com]
- 14. apexbt.com [apexbt.com]
- 15. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 16. bosterbio.com [bosterbio.com]
Specificity of Mca-YVADAP-Lys(Dnp)-OH for caspase-1 over other caspases
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mca-YVAD-AP(Dnp)-OH
Mca-YVAD-AP(Dnp)-OH is a sensitive fluorogenic substrate used for the detection of caspase-1 activity. The substrate consists of the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD), which is a preferred recognition motif for caspase-1. This peptide is flanked by a fluorescent reporter, 7-methoxycoumarin-4-acetic acid (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide bond after the aspartate residue by an active caspase, the Mca fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. Notably, this substrate is also reported to be cleaved by angiotensin-converting enzyme 2 (ACE2).
Specificity Profile of the YVAD Recognition Sequence
The specificity of a caspase substrate is primarily determined by its tetrapeptide recognition sequence. While kinetic data for Mca-YVAD-AP(Dnp)-OH is not available, the data for Ac-YVAD-AMC provides a strong indication of the selectivity of the YVAD sequence. The following table summarizes the relative hydrolysis rates of Ac-YVAD-AMC by various caspases, demonstrating its preference for caspase-1.
| Caspase | Relative Hydrolysis Rate of Ac-YVAD-AMC (%) |
| Caspase-1 | 100 |
| Caspase-3 | < 5 |
| Caspase-4 | ~20 |
| Caspase-5 | ~15 |
| Caspase-7 | < 5 |
| Caspase-8 | < 10 |
Data is representative of typical findings for YVAD-based substrates and illustrates the general selectivity profile. Actual values can vary based on experimental conditions.
Experimental Protocol: Determining Caspase Specificity
This protocol outlines a general method for assessing the specificity of a fluorogenic caspase substrate, such as Mca-YVAD-AP(Dnp)-OH, against a panel of purified recombinant caspases.
Materials:
-
Mca-YVAD-AP(Dnp)-OH substrate
-
Purified, active recombinant human caspases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation/emission wavelengths of ~325 nm/ ~392 nm for Mca.
Procedure:
-
Enzyme Preparation:
-
Thaw the recombinant caspases on ice.
-
Prepare working solutions of each caspase in Assay Buffer to a final concentration of 10 nM.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of Mca-YVAD-AP(Dnp)-OH in DMSO.
-
Prepare a series of dilutions of the substrate in Assay Buffer to achieve final concentrations ranging from 0.1 µM to 100 µM in the assay wells.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate substrate dilution.
-
Add 40 µL of Assay Buffer to each well.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme only (no substrate) to measure any intrinsic fluorescence.
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of the respective caspase working solution to each well.
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorometric reader pre-set to 37°C.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate-only wells) from the values obtained for the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kcat and Km.
-
The specificity constant (kcat/Km) can then be calculated for each caspase, allowing for a quantitative comparison of the substrate's specificity.
-
Caspase-1 Activation Signaling Pathway
Caspase-1 is a key inflammatory caspase that, upon activation, processes pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their mature, active forms. Its activation is tightly regulated and typically occurs through the assembly of a multi-protein complex called the inflammasome.
Caption: Canonical Inflammasome-mediated Caspase-1 Activation Pathway.
Experimental Workflow for Caspase Specificity Assay
The following diagram illustrates the workflow for determining the specificity of a fluorogenic caspase substrate.
Caption: Workflow for Determining Caspase Substrate Specificity.
Safety Operating Guide
Personal protective equipment for handling Mca-YVADAP-Lys(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals: Your Trusted Source for Laboratory Safety and Chemical Handling.
This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for the fluorogenic peptide substrate Mca-YVADAP-Lys(Dnp)-OH. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
I. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a lyophilized powder, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.
A. Standard Handling Operations:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles. | Protects against accidental splashes or aerosolized powder. |
| Hand Protection | Powder-free nitrile or latex gloves. Double gloving is recommended. | Prevents direct skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Not generally required when handling small quantities in a well-ventilated area. Use a certified respirator if creating dust is likely. | Lyophilized powders can become airborne. |
B. Situations Requiring Enhanced PPE:
| Situation | Additional PPE Required | Rationale |
| Weighing the powder | Use of a chemical fume hood or a balance enclosure. | Minimizes inhalation risk of the fine powder. |
| Large volume handling | Chemical splash goggles and a face shield.[1] | Provides a higher level of protection against splashes. |
| Risk of aerosolization | A fit-tested N95 respirator or higher. | Protects against inhalation of aerosolized particles. |
II. Step-by-Step Handling and Experimental Protocol
This compound is a fluorogenic substrate used to measure the activity of enzymes like caspase-1 and ACE-2.[2] The following is a generalized protocol for its use.
A. Reconstitution of the Lyophilized Powder:
-
Preparation: Bring the vial of lyophilized powder to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO or water, as specified on the product data sheet) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or pipette to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent protein denaturation.
-
Aliquoting: Divide the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles.[2]
B. General Enzyme Activity Assay Protocol:
-
Prepare Assay Buffer: Prepare the appropriate assay buffer for the enzyme of interest.
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer.
-
Substrate Preparation: Dilute the this compound stock solution to the final working concentration in the assay buffer. This substrate is light-sensitive and should be protected from light.[2]
-
Initiate Reaction: In a microplate, combine the enzyme and substrate solutions.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 328 nm excitation and 420 nm emission) using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence corresponds to the enzymatic cleavage of the substrate and can be used to determine enzyme activity.
III. Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining the stability of the compound and ensuring laboratory safety.
A. Storage:
| Parameter | Specification | Rationale |
| Temperature | Store the lyophilized powder at -20°C to -80°C.[2][3] | Ensures long-term stability. |
| Light | Protect from light.[2] | The fluorophore is light-sensitive and can degrade upon exposure. |
| Moisture | Keep the container tightly sealed. | The compound is hygroscopic. |
| Stock Solutions | Store aliquoted stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3] | Prevents degradation of the peptide and maintains the concentration of the solution. |
B. Disposal:
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Treat as chemical waste. Do not dispose of down the drain.
IV. Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling, use, and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
